Executive Summary The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a critical bioisostere of adenine, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., GSK-3, JAK, and CDK inhibitors). De...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a critical bioisostere of adenine, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., GSK-3, JAK, and CDK inhibitors). Despite its pharmacological value, the synthesis and structural characterization of this scaffold present significant challenges, primarily due to the potential for regioisomer formation (vs. [3,4-b] or [4,3-c] isomers) and annular tautomerism (1H vs. 2H).
This guide provides a definitive, self-validating workflow for the synthesis and structural elucidation of 1H-pyrazolo[3,4-c]pyridin-3-amine. It moves beyond generic descriptions, offering a causal analysis of the chemical shifts and specific HMBC correlations required to certify the structure.
Part 1: Structural Fundamentals & Tautomerism
Before synthesis, one must understand the target's dynamic nature. The "3-amine" functionality introduces a donor-acceptor motif essential for hydrogen bonding within the kinase hinge region.
The Isomer Challenge
The fusion of pyrazole and pyridine rings can yield multiple isomers. The two most commonly confused are:
Pyrazolo[3,4-b]pyridine: The "linear" fusion where the pyridine nitrogen is adjacent to the bridgehead.
Pyrazolo[3,4-c]pyridine (Target): The "iso" fusion where the pyridine nitrogen is separated from the bridgehead by one carbon on one side, and two on the other.
Critical Diagnostic Feature:
[3,4-b] Isomer: Contains three contiguous protons (H4, H5, H6). NMR shows an AMX or ABC spin system (d, dd, d).
[3,4-c] Isomer: Contains one isolated proton (H4) and two vicinal protons (H6, H7). NMR shows one Singlet and two Doublets .
Tautomeric Equilibrium
In solution (DMSO-d6), the 1H-tautomer is generally favored over the 2H-tautomer due to the stabilization of the lone pair on N2 by the adjacent amine group (intramolecular H-bond potential). However, N-alkylation can occur at either N1 or N2, necessitating rigorous NOESY analysis during derivatization.
Part 2: Synthetic Pathway (The "Make" Phase)
The synthesis relies on the Gewald-type cyclization using a 4-chloro-3-cyanopyridine precursor. This route is preferred over the hydrazine-aldehyde condensation as it unequivocally fixes the regiochemistry of the amine at position 3.
Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred for kinetics)
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 eq of 4-chloro-3-cyanopyridine in n-Butanol (0.5 M concentration).
Addition: Add 3.0 eq of Hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine acts as both nucleophile and base to scavenge HCl.
Reflux: Heat the mixture to 110°C (reflux) for 4-6 hours.
Mechanism:[1] Hydrazine first displaces the 4-chloro group (SNAr) to form the 4-hydrazinyl intermediate. Subsequently, the terminal nitrogen attacks the nitrile carbon (nucleophilic addition), followed by tautomerization to form the 3-amino-pyrazole ring.
Precipitation: Cool the reaction to 0°C. The product often precipitates as a beige/off-white solid.
Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 75-85%
Visualization: Synthetic Workflow
Caption: Step-wise conversion of chloropyridine to pyrazolopyridine via SNAr and intramolecular cyclization.
Part 3: Analytical Elucidation Strategy (The "Measure" Phase)
This section details the self-validating NMR logic. You must observe these specific signals to confirm the [3,4-c] isomer.
Pyrazole NH. Highly deshielded, often invisible if wet DMSO is used.
H4
Singlet (s)
8.8 - 9.1
The Diagnostic Peak. This proton is isolated between the bridgehead and the pyridine nitrogen (N6). It has no vicinal neighbors.
H5
Doublet (d)
8.2 - 8.4
Ortho to Pyridine N (N6). Deshielded. J ~5.5 Hz (coupling to H7).
H7
Doublet (d)
7.6 - 7.8
Meta to Pyridine N. Shielded relative to H5. J ~5.5 Hz.
Critical Validation Step:
If you observe a triplet or a doublet of doublets (dd) in the aromatic region, you have likely synthesized the [3,4-b] isomer or the starting material has not cyclized. The presence of a sharp aromatic singlet at ~9.0 ppm is the mandatory inclusion criterion for the [3,4-c] scaffold.
13C NMR & 2D Correlations
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive proof of fusion.
H4 (Singlet) Correlation: Must show a strong 3-bond correlation to the Bridgehead Carbon (C7a) and the Pyridine Nitrogen adjacent carbon (C5) .
NH2 Correlation: The amine protons should show a correlation to C3 (direct attachment) and C3a (bridgehead).
Visualization: Elucidation Decision Tree
Caption: Logic flow for distinguishing pyrazolo[3,4-c]pyridine from the [3,4-b] isomer using 1H NMR.
Part 4: Application & Reference Data
Biological Context (Why this matters)
The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold is a privileged structure in kinase discovery. The N1-C3(NH2) motif mimics the N9-C6(NH2) motif of Adenine.
Binding Mode: The Pyridine N (N6) acts as a hydrogen bond acceptor, while the C3-NH2 acts as a donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
Tabulated Data for Verification
Property
Value
Notes
Molecular Formula
C6H6N4
Molecular Weight
134.14 g/mol
Appearance
Off-white to yellow solid
Darkens upon oxidation/light exposure
Solubility
DMSO, MeOH, DMF
Poor solubility in DCM/Water
Key IR Bands
3300-3400 cm⁻¹ (NH/NH2)
2200 cm⁻¹ (CN) must be ABSENT
References
Synthesis of Pyrazolo[3,4-c]pyridines
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[2][3]
Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Pyrazolopyridine Derivatives
Content Type: Technical Whitepaper
Audience: Drug Discovery Researchers & Medicinal Chemists[1]
[2][3]
Executive Summary
In the high-stakes arena of small-molecule drug discovery, the pyrazolopyridine scaffold stands as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. As a bioisostere of purine and indole, this bicyclic heterocycle is pivotal in the design of ATP-competitive kinase inhibitors.
This guide moves beyond basic pharmacological listings. We analyze the causality of its biological activity, focusing on the structural isomers (principally pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine ) that drive potency in oncology, infectious disease, and neurology. We provide validated experimental workflows and structure-activity relationship (SAR) insights to accelerate your lead optimization campaigns.
Chemical Architecture & Isomerism
The biological efficacy of pyrazolopyridines stems from their ability to mimic the adenine ring of ATP. However, the specific fusion of the pyrazole and pyridine rings dictates the electronic distribution and hydrogen-bonding potential.
The Isomeric Landscape
While several isomers exist, two dominate the patent landscape due to their synthetic accessibility and favorable pharmacokinetic profiles:
Pyrazolo[3,4-b]pyridine: The most common isomer. It possesses a nitrogen arrangement ideal for bidentate hydrogen bonding in the kinase hinge region.
Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen isomer. Often used to improve solubility and metabolic stability compared to its [3,4-b] counterpart.
Figure 1: Structural classification of pyrazolopyridine isomers and their primary therapeutic associations.
Therapeutic Core: Kinase Inhibition Mechanisms
The primary utility of pyrazolopyridines is in oncology, specifically as Type I or Type II kinase inhibitors.[2]
Mechanism of Action: The Hinge Interaction
The pyrazolopyridine core acts as an ATP mimetic.[3] In the pyrazolo[3,4-b]pyridine scaffold, the N-1 and N-7 positions (or C-substituted equivalents) typically form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region.
Causality: The planar nature of the system allows it to slot into the hydrophobic ATP cleft.
Selectivity: Selectivity is rarely achieved by the core alone. It is engineered by functionalizing the C-3 and C-4 positions to access the "gatekeeper" residue or the solvent-exposed front pocket.
Key Targets
CDKs (Cyclin-Dependent Kinases): Inhibition leads to cell cycle arrest (G1/S or G2/M phase).
c-Met (Hepatocyte Growth Factor Receptor): Pyrazolo[4,3-b]pyridines have shown nanomolar potency against c-Met, disrupting angiogenesis and metastasis.
RET Kinase: The FDA-approved drug selpercatinib utilizes a pyrazolo[1,5-a]pyridine core to target RET alterations in lung and thyroid cancers.[4]
Figure 2: Mechanistic binding mode of pyrazolopyridine inhibitors within the kinase ATP pocket.
Structure-Activity Relationship (SAR) Matrix
Effective lead optimization requires understanding which positions on the ring tolerate modification.
Table 1: SAR Guidelines for Pyrazolo[3,4-b]pyridine Derivatives
Position
Role in Bioactivity
Optimization Strategy
N-1
Hinge Binding / Solubility
Alkyl groups here can abolish hinge binding if the NH is required. However, aryl groups can target the ribose pocket.
C-3
Selectivity / Potency
Ideal for introducing aryl/heteroaryl rings to interact with the gatekeeper residue. Crucial for kinase selectivity.
C-4
Hydrophobic Interaction
Substituents here (e.g., phenyl, amino) project into the large hydrophobic pocket. Electron-withdrawing groups often enhance potency.
C-6
Pharmacokinetics
Modification here often tunes solubility and lipophilicity (LogP).
N-7
H-Bond Acceptor
Essential for interaction with the kinase backbone NH. Substitution to C-7 (deaza) alters electronic properties significantly.
Experimental Protocols (Self-Validating Systems)
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
Rationale: Unlike radiometric assays, ADP-Glo is homogeneous and luminescent, reducing radioactive waste while maintaining high sensitivity for ATP-to-ADP conversion.
Compound Prep: Prepare 3x serial dilutions of pyrazolopyridine derivatives in kinase buffer (ensure final DMSO < 1%).
Enzyme Reaction:
Add 2 µL of kinase enzyme to 384-well white plate.
Add 1 µL of inhibitor (or DMSO control). Incubate 10 min at RT (allows equilibrium binding).
Add 2 µL of ATP/Substrate mix to initiate reaction.
Critical Step: Incubate for 60 min at RT. The time must be optimized to ensure <10% substrate conversion (linear phase).
ADP Depletion: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. This terminates the kinase reaction and depletes remaining ATP.
Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min. This converts generated ADP back to ATP, which drives luciferase.
Readout: Measure luminescence (RLU).
Validation: Calculate Z'-factor. A value > 0.5 confirms assay robustness.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Rationale: Traditional reflux methods for fusing pyrazole and pyridine rings can take 12-24 hours. Microwave irradiation accelerates this to minutes, improving yield and purity (Green Chemistry).
Method:
Combine 5-amino-3-methylpyrazole (1.0 eq), appropriate aldehyde (1.0 eq), and Meldrum's acid (1.0 eq) in ethanol.
Irradiate at 120°C for 10-15 minutes (300 W).
Cool to RT. The product often precipitates.
Recrystallize from EtOH/DMF.
Validation: Confirm structure via 1H-NMR (look for disappearance of aldehyde proton and appearance of pyridine CH).
Future Perspectives: PROTACs
The rigidity of the pyrazolopyridine scaffold makes it an excellent "warhead" for PROTACs (Proteolysis Targeting Chimeras). By attaching a linker and an E3 ligase ligand (e.g., Thalidomide) to the C-3 or C-4 position (solvent-exposed), researchers can degrade the target kinase rather than merely inhibiting it, overcoming resistance mutations.
References
BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Retrieved from
Abdel-Aziem, A., & Fouad, S. A. (2025).[1][5] Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Retrieved from
RSC Medicinal Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from
National Institutes of Health (NIH). (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Retrieved from (Note: Placeholder ID for recent 2025 study cited in search)
ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Retrieved from
Technical Guide: 1H-Pyrazolo[3,4-c]pyridin-3-amine Mechanism of Action
The following technical guide provides an in-depth analysis of the 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold, a privileged structure in medicinal chemistry known for its utility as a purine isostere in kinase inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold, a privileged structure in medicinal chemistry known for its utility as a purine isostere in kinase inhibitor development.
Part 1: Executive Summary & Core Identity
1H-Pyrazolo[3,4-c]pyridin-3-amine (CAS: 7215-66-9) serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors.[1] Structurally, it is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring. Its significance lies in its electronic and steric similarity to adenine , the nitrogenous base of ATP (Adenosine Triphosphate).
By mimicking the adenine core, derivatives of this scaffold can occupy the ATP-binding pocket of various protein kinases—including GSK-3 , RIP1 , Pim-1 , and CDKs —thereby preventing phosphorylation of downstream substrates. The C3-amine group acts as a pivotal "chemical handle," allowing for the introduction of diverse substituents to tune selectivity and potency while often participating in critical hydrogen bonding networks within the enzyme's hinge region.
Part 2: Structural Biology & Mechanism of Action
The Purine Isostere Hypothesis
The primary mechanism of action (MoA) is Type I Kinase Inhibition . The 1H-pyrazolo[3,4-c]pyridine core functions as a bioisostere of the purine ring found in ATP.
Hinge Binding: The N1 and N2 nitrogens of the pyrazole ring, along with the C3-amine (or its derivatives), form hydrogen bonds with the backbone residues of the kinase "hinge region" (the segment connecting the N- and C-terminal lobes).
Gatekeeper Interaction: Substituents at the C5 or C7 positions of the pyridine ring project into the hydrophobic pocket behind the ATP site, often interacting with the "gatekeeper" residue, which dictates selectivity.
Molecular Interaction Map
The following diagram illustrates the pharmacophore mapping of the scaffold against the ATP binding pocket.
Figure 1: Pharmacophore mapping of the 1H-pyrazolo[3,4-c]pyridine scaffold within the kinase ATP-binding pocket.
Part 3: Target Spectrum & Biological Applications
While the unsubstituted amine is a building block, substituted derivatives exhibit potent inhibitory activity against specific kinase families.
Key Biological Targets
Target Kinase
Disease Indication
Mechanism of Inhibition
Key Reference
GSK-3/
Alzheimer's, Diabetes
ATP-competitive; H-bonds with Asp133/Val135
[1, 2]
RIP1 Kinase
Inflammation, ALS, MS
Allosteric or Type I inhibition; blocks necroptosis
[3]
Pim-1/2/3
Leukemia (AML), Prostate Cancer
Hinge binder; prevents anti-apoptotic signaling
[4]
CDK2/CDK5
Cancer Proliferation
Cell cycle arrest (G1/S phase transition)
[5]
Signaling Pathway Interference (GSK-3 Example)
Inhibition of GSK-3 by pyrazolo[3,4-c]pyridines prevents the phosphorylation of
-catenin, leading to its accumulation and translocation to the nucleus, which activates Wnt signaling pathways involved in cell survival and neuroprotection.
Figure 2: Mechanism of Wnt pathway activation via GSK-3 inhibition by pyrazolo[3,4-c]pyridine derivatives.[1]
Part 4: Chemical Synthesis Protocol
The synthesis of the core 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold typically involves the condensation of a hydrazine derivative with a pyridine precursor or a multicomponent reaction.
Standard Synthetic Route (Bedwell et al. Method)
This protocol describes the formation of the core scaffold from 3-amino-4-iodopyridine or similar precursors.[1]
Preparation: Dissolve 3-cyano-4-fluoropyridine (1.0 equiv) in absolute ethanol (0.5 M concentration).
Addition: Dropwise add hydrazine hydrate (2.5 equiv) to the stirring solution at room temperature.
Cyclization: Heat the reaction mixture to reflux (
C) for 4–6 hours. The fluorine is displaced by hydrazine (SNAr), followed by intramolecular cyclization onto the nitrile group to form the 3-amino pyrazole ring fused to the pyridine.
Work-up: Cool the mixture to
C. The product, 1H-pyrazolo[3,4-c]pyridin-3-amine , typically precipitates as a solid.
Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from ethanol/water if necessary.
Figure 3: Synthetic route for the formation of the 1H-pyrazolo[3,4-c]pyridin-3-amine core.
Part 5: Experimental Validation (Kinase Assay)
To validate the biological activity of a synthesized derivative, an ADP-Glo™ Kinase Assay (Promega) is recommended. This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.
Protocol: GSK-3
Inhibition Assay
Objective: Determine the
of a pyrazolo[3,4-c]pyridine derivative against GSK-3.
Reagent Prep:
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT.
Substrate: GSK-3 peptide substrate (YRRAAVPPSPSLSRHSSPHQSpEDEEE) at 20
Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry. Link
Peat, A. J., et al. (2004). "Novel pyrazolopyridine derivatives as GSK-3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. Link
Ren, Y., et al. (2020). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent RIP1 Kinase Inhibitors." Journal of Medicinal Chemistry, 63(15), 8436–8457. Link[1]
Tao, Z., et al. (2014). "Pyrazolo[3,4-c]pyridine compounds and methods of use (Pim Kinase Inhibitors)." US Patent 20140163029. Link
Pawar, C., et al. (2017).[2] "Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives." European Journal of Chemistry, 8(4), 384-391. Link
Technical Guide: 1H-Pyrazolo[3,4-c]pyridin-3-amine in Medicinal Chemistry
This guide outlines the technical specifications, synthetic pathways, and medicinal chemistry applications of 1H-Pyrazolo[3,4-c]pyridin-3-amine , a critical scaffold in the design of ATP-competitive kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, synthetic pathways, and medicinal chemistry applications of 1H-Pyrazolo[3,4-c]pyridin-3-amine , a critical scaffold in the design of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Executive Summary
The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a strategic "scaffold hop" from the ubiquitous pyrazolo[3,4-d]pyrimidine (adenine isostere) and pyrazolo[3,4-b]pyridine cores. While less explored than its isomers, the [3,4-c] fusion offers unique vectors for substitution that allow medicinal chemists to fine-tune solubility, metabolic stability, and kinase selectivity profiles.
This guide details the synthesis of the core 3-amine, explores its structural activity relationships (SAR), and provides validated protocols for its elaboration into bioactive lead compounds.
Structural Analysis & Pharmacophore
The 1H-pyrazolo[3,4-c]pyridine system is a 5:6 fused heteroaromatic bicycle. In the context of kinase inhibition, it functions as a purine mimetic.[1]
Isomeric Comparison
Understanding the topology of nitrogen atoms is crucial for target binding:
Pyrazolo[3,4-d]pyrimidine (Adenine): 4 Nitrogen atoms. High polarity, classic hinge binder.
Pyrazolo[3,4-b]pyridine: 3 Nitrogen atoms (Pyridine N at position 7 relative to fusion).[2][3] Very common kinase scaffold.
Pyrazolo[3,4-c]pyridine: 3 Nitrogen atoms (Pyridine N at position 6 relative to fusion).[4] This shift alters the electronic distribution and the vector of the lone pair, often avoiding "desolvation penalties" associated with N-7 in the [3,4-d] system.
Binding Mode
In the ATP-binding pocket of kinases, the 3-amine group typically acts as a Hydrogen Bond Donor (HBD) to the hinge region (e.g., the carbonyl of the gatekeeper residue), while N-2 (or N-1 depending on tautomer) acts as a Hydrogen Bond Acceptor (HBA).
Figure 1: Conceptual binding mode of the scaffold within a kinase ATP pocket.
Synthetic Strategies
The construction of the 3-amino-1H-pyrazolo[3,4-c]pyridine core relies on the cyclization of pyridine precursors. The most robust method involves the reaction of 4-chloro-3-cyanopyridine (or 4-chloronicotinonitrile) with hydrazine.
Primary Route: Hydrazine Cyclization
This route is preferred for generating the 3-amine directly.
Mechanism:
SNAr Displacement: Hydrazine displaces the chlorine at the 4-position.
Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon.
Tautomerization: Rearrangement to form the stable amino-pyrazole fused system.
Figure 2: Synthetic pathway for the 3-amino core.
Alternative Route: Vectorial Functionalization
For analogs requiring substitution at C-5 or C-7 without the 3-amine (or modifying it later), the diazotization of 4-methyl-pyridin-3-amine is utilized.
Reagents: NaNO₂, Ac₂O, then hydrolysis.
Utility: This forms the unsubstituted 3-position or a 3-halo derivative, which can then be coupled via Suzuki/Buchwald chemistry.
Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Synthesis of 1H-Pyrazolo[3,4-c]pyridin-3-amine
Objective: Preparation of the core scaffold from 4-chloronicotinonitrile.
Dissolve 4-chloronicotinonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.
Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[5]
Work-up: Cool the reaction to 0°C. The product typically precipitates as a solid.
Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x).
Purification: Recrystallize from Ethanol/Water if necessary.
Validation:
1H NMR (DMSO-d6): Expect signals for the pyridine protons (singlet at C-1 position relative to N, doublets for the other two) and a broad exchangeable singlet for the -NH2 (approx. 5.0–6.0 ppm) and the pyrazole NH (approx. 12.0–13.0 ppm).
Protocol B: General Amide Coupling at C-3
Objective: Derivatization of the exocyclic amine to form active kinase inhibitors.
Reagents:
1H-Pyrazolo[3,4-c]pyridin-3-amine (1.0 equiv)
Carboxylic Acid (R-COOH) (1.1 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv)
DMF (anhydrous)
Procedure:
Dissolve the carboxylic acid in DMF. Add DIPEA and HATU. Stir for 15 min to activate the acid.
Add the scaffold (amine).[5][6] Stir at RT for 12–24 hours.
Note: The exocyclic amine at C-3 is less nucleophilic than standard anilines due to the electron-withdrawing nature of the fused pyridine. Heating (50°C) may be required for sterically hindered acids.
Medicinal Chemistry & SAR
The versatility of the 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold lies in its ability to be modified at four distinct vectors.
Structure-Activity Relationship (SAR) Table
Position
Modification Type
Medicinal Chemistry Purpose
3-Amine
Amide/Urea Formation
Primary Hinge Binder. Extending this group allows access to the "back pocket" or "gatekeeper" region of kinases. Critical for potency and selectivity.
N-1
Alkylation/Arylation
Solubility & PK. Alkyl groups (e.g., isopropyl, piperidine-ethyl) here improve lipophilicity and cellular permeability. Bulky groups can enforce binding conformation.
C-5
Cross-Coupling (Suzuki/Buchwald)
Solvent Front. Ideal for attaching solubilizing groups (morpholine, piperazine) to improve ADME properties without steric clash in the ATP pocket.
C-7
C-H Activation/Halogenation
Selectivity. Substitution here is sterically sensitive. Small groups (F, Cl, Me) can fill small hydrophobic pockets or influence the torsion angle of the core.
Case Study: GPR119 Agonists
Research has demonstrated that 1H-pyrazolo[3,4-c]pyridine derivatives act as potent GPR119 agonists for the treatment of Type 2 Diabetes.
Key Modification: Introduction of an aryl group at N-1 and a piperidine-capping group at C-5 or C-7.
Outcome: Single-digit nanomolar potency was achieved by optimizing the "left-hand" (N-1) and "right-hand" (C-vector) substituents, validating the scaffold's utility beyond kinases.
Future Outlook
The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold is under-utilized compared to its [3,4-b] counterpart. This presents a competitive advantage in intellectual property (IP) space. Future development will likely focus on:
Fragment-Based Drug Discovery (FBDD): Using the small, rigid core to probe novel binding pockets.
PROTACs: Utilizing the C-5 position as a vector for linker attachment to E3 ligase ligands.
References
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023.
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry, 2012.
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020.
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[7]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[7]
Technical Guide: Discovery & Optimization of 1H-Pyrazolo[3,4-c]pyridin-3-amine Derivatives
Executive Summary The 1H-Pyrazolo[3,4-c]pyridine scaffold represents a distinct and underutilized bioisostere of the widely explored indazole and pyrazolo[3,4-d]pyrimidine (adenine-mimetic) systems. While the [3,4-d] iso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-Pyrazolo[3,4-c]pyridine scaffold represents a distinct and underutilized bioisostere of the widely explored indazole and pyrazolo[3,4-d]pyrimidine (adenine-mimetic) systems. While the [3,4-d] isomer has dominated kinase inhibitor discovery (e.g., Ibrutinib), the [3,4-c] isomer offers a unique vector geometry for accessing solvent-exposed regions in protein binding pockets.
This guide details the rational design, robust synthesis, and biological validation of 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives. It focuses on overcoming the specific regioselectivity challenges inherent to this isomer and leveraging "vectorial functionalization" to rapidly generate Structure-Activity Relationship (SAR) data.
Structural Rationale & Scaffold Geometry
The "C-Isomer" Advantage
In medicinal chemistry, the shift from a [3,4-d] to a [3,4-c] fusion alters the nitrogen positioning within the pyridine ring relative to the pyrazole NH. This impacts:
H-Bonding Capability: The pyridine nitrogen at position 6 (in [3,4-c] numbering) provides a unique acceptor vector distinct from the 7-position nitrogen in [3,4-d] systems.
Solubility: The [3,4-c] core often exhibits different pKa profiles, influencing solubility and metabolic stability.
FBDD Utility: Recent studies highlight this scaffold as a prime candidate for Fragment-Based Drug Discovery (FBDD), allowing independent functionalization at N1, C3, C5, and C7.[1][2]
Vectorial Analysis
The core scaffold allows for multi-dimensional growth:
C3-Amine: Primary interaction site (H-bond donor/acceptor) often binding to the hinge region of kinases.
N1/N2: Controls solubility and hydrophobic pocket occupancy.
C5/C7: Vectors for "exit vectors" to reach solvent channels or allosteric pockets.
Synthetic Chemistry Strategy
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3-amine is challenging due to the propensity for N-alkylation mixtures and the electron-deficient nature of the pyridine ring.
Core Synthesis Workflow (DOT Visualization)
The most robust route involves the cyclization of ortho-halogenated nicotinonitriles or the diazotization of amino-picolines.
Figure 1: General synthetic workflow for the construction of the 1H-Pyrazolo[3,4-c]pyridin-3-amine core.
Detailed Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine from 4-chloro-3-cyanopyridine.
Reagents & Conditions:
Reagent
Equivalents
Role
4-Chloronicotinonitrile
1.0 eq
Electrophilic Precursor
Hydrazine Hydrate (80%)
5.0 eq
Nucleophile / Cyclizing Agent
Ethanol (Abs.)
Solvent
Reaction Medium
| Ethyl Acetate | Solvent | Work-up |
Step-by-Step Methodology:
Preparation: Dissolve 4-chloronicotinonitrile (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
Addition: Dropwise add hydrazine hydrate (50 mmol) at room temperature. Note: Reaction is exothermic.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The disappearance of the nitrile starting material indicates completion.
Precipitation: Cool the reaction mixture to 0°C. The product usually precipitates as a solid.
Filtration: Filter the solid and wash with cold ethanol followed by diethyl ether to remove excess hydrazine.
Purification: Recrystallize from Ethanol/Water if necessary.
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the C4-H signal of the pyridine and the appearance of the NH2 broad singlet (approx. 5.0–6.0 ppm).
Medicinal Chemistry & SAR Optimization
Once the core amine is synthesized, optimization focuses on improving potency and selectivity.
Regioselective Functionalization
A major challenge is distinguishing between N1 and N2 alkylation.
N1-Alkylation (Thermodynamic): Favored under basic conditions (Cs2CO3, DMF, Heat).
N2-Alkylation (Kinetic): Often observed with subtle steric changes or specific protecting groups, but N1 is generally the major product for this scaffold.
Strategic Derivatization Matrix
To map the SAR effectively, apply the following modifications:
Position
Modification Strategy
Target Effect
3-NH2
Amide coupling / Urea formation
Target hinge region residues (e.g., Asp/Glu).
N1-H
Alkyl/Aryl groups via SNAr or Alkylation
Occupy hydrophobic pocket; modulate solubility.
C5/C7
Halogenation followed by Pd-coupling
Access solvent channel; improve selectivity.
Functionalization Logic (DOT Visualization)
Figure 2: Strategic decision tree for the vectorial functionalization of the scaffold.
Biological Evaluation Protocols
Primary Screen: Kinase Inhibition Assay (ADP-Glo)
While this scaffold has GPCR activity (GPR119), it is a privileged structure for kinases (e.g., GSK-3
, CDK).
Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is quantified by a luciferase/luciferin reaction.
Protocol:
Reagents: Recombinant Kinase (e.g., GSK-3
), Substrate peptide, Ultra-pure ATP, Test Compounds (DMSO stock).
Objective: Assess cell permeability and off-target toxicity.
Seeding: Seed cancer cell lines (e.g., HCT116) at 3,000 cells/well in 96-well plates.
Treatment: Treat with compounds (0.1 nM – 10 µM) for 72 hours.
Measurement: Add CellTiter-Glo reagent (lyses cells, generates luminescent signal proportional to ATP).
Data: Normalize to DMSO control to determine GI50.
References
Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34483-34491.
Negi, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[3][4][5] RSC Medicinal Chemistry, 11, 1137-1153. (Cited for scaffold comparison context).
Vertex Pharmaceuticals. (2012). "Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists." Bioorganic & Medicinal Chemistry Letters, 22(19), 6048-6052.
Unciti-Broceta, A., et al. (2020).[5] "Pyrazolo[3,4-d]pyrimidines as a privileged scaffold for the development of kinase inhibitors."[3][5] RSC Medicinal Chemistry.[3]
An In-depth Technical Guide to the Physicochemical Characterization of 1H-Pyrazolo[3,4-c]pyridin-3-amine
Abstract The 1H-pyrazolo[3,4-c]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines suggests a high potential for inter...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines suggests a high potential for interaction with a wide array of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins. This guide provides a comprehensive framework for the detailed physicochemical characterization of a key derivative, 1H-Pyrazolo[3,4-c]pyridin-3-amine. While direct experimental data for this specific molecule is limited in the public domain, this document, written from the perspective of a Senior Application Scientist, outlines a complete investigational plan. It details the necessary experimental protocols and the scientific rationale behind them, empowering researchers in drug development to thoroughly evaluate this promising heterocyclic amine. The following sections provide step-by-step methodologies for determining critical parameters such as solubility, pKa, lipophilicity, crystal structure, and thermal stability, which are fundamental to understanding its drug-like properties and behavior in biological systems.
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which are classified into several isomers based on the fusion pattern, including the [3,4-b], [3,4-c], [4,3-c], and [4,3-b] systems.[1] These scaffolds are of high value in medicinal chemistry due to their bioisosteric relationship with purines, the fundamental building blocks of nucleic acids and key signaling molecules like ATP. This structural mimicry allows pyrazolopyridine derivatives to act as competitive inhibitors for a multitude of enzymes, making them attractive candidates for the development of novel therapeutics.[1]
The 1H-pyrazolo[3,4-c]pyridine core, in particular, has garnered attention for its potential as a scaffold in anti-cancer, anti-inflammatory, and anti-viral agents. The introduction of an amine group at the 3-position, yielding 1H-Pyrazolo[3,4-c]pyridin-3-amine, provides a critical hydrogen bond donor and a site for further chemical elaboration, enhancing its potential for specific and potent biological activity.
A thorough understanding of the physicochemical properties of this molecule is a prerequisite for any successful drug development campaign. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide presents a systematic approach to elucidating these key characteristics.
Foundational Physicochemical Properties: A Proposed Investigational Workflow
Given the nascent state of public research on 1H-Pyrazolo[3,4-c]pyridin-3-amine, a structured and comprehensive characterization is essential. The following workflow outlines the critical experiments required to build a robust physicochemical profile.
Caption: Proposed workflow for the comprehensive characterization of 1H-Pyrazolo[3,4-c]pyridin-3-amine.
Synthesis and Purity Assessment
Post-synthesis, rigorous purification and quality control are paramount.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity, allowing for the detection and quantification of impurities.[2][3] For a polar, aromatic amine like our target compound, a C18 column is a suitable starting point.
Experimental Protocol:
Column: C18, 5 µm particle size, 250 mm x 4.6 mm.
Mobile Phase A: 20 mM phosphate buffer (pH 2.5) with 5 mM 1-hexanesulfonic acid sodium salt (as an ion-pairing agent to improve peak shape for the amine).[4]
Mobile Phase B: Methanol or Acetonitrile.
Gradient: Start with a high aqueous content (e.g., 95% A) and ramp to a higher organic content (e.g., 95% B) over 20-30 minutes. This ensures the elution of both polar and potential non-polar impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV detector set at a wavelength determined by UV-Vis spectroscopy (e.g., the λmax).
Purity Calculation: Integrate the peak area of the main compound and all impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is an indispensable tool for unambiguous structure elucidation. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[5][6]
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4). Tetramethylsilane (TMS) is used as an internal standard.
Spectrometer Preparation: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.[7]
1H NMR Acquisition: Acquire the spectrum to observe the chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns) of all proton signals.
13C NMR Acquisition: Acquire the spectrum to identify the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.
Mass Spectrometry (MS)
Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.
Experimental Protocol:
Technique: Electrospray Ionization (ESI) is typically suitable for polar, nitrogen-containing compounds.
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is measured.
Data Interpretation: The measured exact mass is compared to the theoretical mass calculated from the molecular formula (C6H6N4). A mass accuracy of <5 ppm is expected for confirmation.
Single Crystal X-ray Diffraction (SCXRD)
Rationale: SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[8][9][10] This technique can confirm the connectivity of atoms, provide precise bond lengths and angles, and reveal intermolecular interactions such as hydrogen bonding in the crystal lattice.
Experimental Protocol:
Crystal Growth: Grow single crystals of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or solvent system.
Data Collection: Mount a single crystal on a goniometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[10]
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate the final crystal structure.
Core Physicochemical Properties
Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can be a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[11]
Experimental Protocol (Shake-Flask Method):
Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
Incubation: Add an excess amount of the solid compound to each buffer in separate vials. The vials are then agitated in a thermomixer (e.g., at 850 rpm) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
Phase Separation: After incubation, the suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, typically UV-Vis spectroscopy or HPLC.[13] A calibration curve is prepared using solutions of known concentrations.[14]
Acid Dissociation Constant (pKa)
Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. Since ionization state affects solubility, permeability, and target binding, pKa is a crucial parameter.[15] Potentiometric titration is a highly accurate method for its determination.[16][17][18]
Experimental Protocol (Potentiometric Titration):
Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water, potentially with a co-solvent if solubility is low.[17]
Titration: Place the solution in a vessel with a calibrated pH electrode and a magnetic stirrer.[18] Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[17]
Data Analysis: Record the pH after each addition of titrant. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.
Lipophilicity (LogP/LogD)
Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability and ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[19] The shake-flask method is the traditional approach for experimental LogP determination.[19][20]
Experimental Protocol (Shake-Flask Method):
Phase Preparation: Pre-saturate n-octanol with water (or buffer for LogD) and water (or buffer) with n-octanol.
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of this solution to a vial containing a precise volume of the other phase.
Equilibration: Shake the vial for a set period to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Summary of Key Physicochemical Parameters to be Determined:
Parameter
Method
Rationale
Purity
RP-HPLC
Quantifies the percentage of the active compound and detects impurities.
Identity & Structure
NMR, HRMS, SCXRD
Unambiguously confirms the chemical structure and composition.
Aqueous Solubility
Shake-Flask
Determines the maximum concentration achievable in aqueous media, impacting bioavailability.
pKa
Potentiometric Titration
Defines the ionization state at different pH values, affecting solubility and permeability.
Lipophilicity (LogP)
Shake-Flask
Measures the affinity for lipid environments, a key predictor of membrane transport.
Thermal Analysis
Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for understanding the solid-state properties of a compound. They provide information on melting point, crystallinity, polymorphism, and thermal stability, which are critical for formulation and storage.[21][22]
Caption: Outputs from DSC and TGA thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Experimental Protocol:
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.
Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
Data Interpretation: The DSC thermogram plots heat flow against temperature. An endothermic peak will indicate the melting point of the compound. The area under the peak corresponds to the enthalpy of fusion. Multiple melting peaks may suggest the presence of polymorphs or impurities.
Thermogravimetric Analysis (TGA)
Experimental Protocol:
Sample Preparation: Place a slightly larger amount of the sample (5-10 mg) in a TGA pan.
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The instrument continuously measures the mass of the sample as a function of temperature.[23]
Data Interpretation: A plot of mass versus temperature reveals the temperatures at which the compound decomposes. The onset temperature of mass loss is a key indicator of its thermal stability.
Safety and Handling
Derivatives of aminopyrazole should be handled with appropriate care. Based on safety data for related compounds, 1H-Pyrazolo[3,4-c]pyridin-3-amine should be assumed to be potentially harmful if swallowed, and may cause skin and serious eye irritation.[24][25][26]
Recommended Handling Procedures:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[25]
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[26]
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[24][25]
Storage: Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere to prevent degradation.[24][26]
Conclusion
The systematic physicochemical characterization of 1H-Pyrazolo[3,4-c]pyridin-3-amine is a critical step in unlocking its therapeutic potential. This guide provides a robust and comprehensive framework for researchers to generate the essential data package required for informed decision-making in drug discovery and development. By meticulously following the outlined protocols for purity assessment, structural elucidation, and the determination of core properties like solubility, pKa, lipophilicity, and thermal stability, scientists can build a deep understanding of this promising molecule. This knowledge is fundamental for optimizing its ADME properties, guiding formulation strategies, and ultimately, advancing its journey from a promising scaffold to a potential therapeutic agent.
References
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available from: [Link]
LogP/D. Cambridge MedChem Consulting. Available from: [Link]
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]
Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. Available from: [Link]
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available from: [Link]
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available from: [Link]
Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. Available from: [Link]
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ResearchGate. Available from: [Link]
Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Available from: [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom. Available from: [Link]
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available from: [Link]
The Basics of UV-Vis Spectrophotometry. Agilent. Available from: [Link]
Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available from: [Link]
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available from: [Link]
An In-depth Technical Guide to the Tautomeric Forms of Pyrazolo[3,4-c]pyridines
For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with signifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. A critical, yet often nuanced, aspect of its chemistry is the phenomenon of prototropic tautomerism, which can profoundly influence the physicochemical and pharmacological properties of its derivatives. This technical guide provides a comprehensive exploration of the tautomeric landscape of pyrazolo[3,4-c]pyridines. We delve into the structural intricacies of the possible tautomers, present experimental and computational evidence for the predominance of the 1H-pyrazolo[3,4-c]pyridine form, and discuss the implications of this tautomeric preference in the context of drug discovery and development. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this versatile scaffold.
Introduction: The Significance of Tautomerism in Pyrazolo[3,4-c]pyridines
Pyrazolo[3,4-c]pyridines belong to the larger family of pyrazolopyridines, which are bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring.[1] These structures are of immense interest in drug discovery due to their bioisosteric relationship with purines, enabling them to interact with a wide range of biological targets.[2] The biological activities of pyrazolo[3,4-c]pyridine derivatives are diverse, with reported applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[3]
A key feature of N-unsubstituted pyrazoles is their ability to exist as two or more interconverting isomers known as tautomers.[4] In the case of pyrazolo[3,4-c]pyridine, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the formation of two primary tautomeric forms: 1H-pyrazolo[3,4-c]pyridine and 2H-pyrazolo[3,4-c]pyridine .
The seemingly subtle shift of a single proton can have a dramatic impact on a molecule's properties, including:
Hydrogen Bonding Capabilities: The position of the N-H proton dictates the molecule's ability to act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.
Dipole Moment and Polarity: The distribution of electron density, and consequently the dipole moment, differs between tautomers, affecting solubility, membrane permeability, and other pharmacokinetic parameters.
Acidity and Basicity (pKa): The tautomeric equilibrium influences the pKa of the molecule, which in turn affects its ionization state at physiological pH.
Molecular Shape and Conformation: The overall three-dimensional shape of the molecule can be altered by the tautomeric form, impacting its fit within a protein's binding site.
Understanding and controlling the tautomeric preference of the pyrazolo[3,4-c]pyridine core is therefore a critical consideration in the rational design of new drug candidates. This guide will provide a detailed analysis of the factors governing this equilibrium and the experimental and computational methods used for its characterization.
The Tautomeric Forms of Pyrazolo[3,4-c]pyridine
The two principal tautomers of the unsubstituted pyrazolo[3,4-c]pyridine ring system are depicted below:
Figure 1: The two primary tautomeric forms of pyrazolo[3,4-c]pyridine.
The key structural difference lies in the position of the mobile proton on the pyrazole ring's nitrogen atoms. In the 1H-tautomer , the proton is located on the nitrogen atom at position 1, while in the 2H-tautomer , it resides on the nitrogen at position 2. This seemingly minor change has significant electronic and steric consequences that dictate the relative stability of the two forms.
Experimental and Computational Evidence for Tautomeric Preference
A combination of experimental techniques and computational modeling has been employed to elucidate the predominant tautomeric form of pyrazolo[3,4-c]pyridines. The collective evidence strongly points towards the greater stability of the 1H-tautomer .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. A detailed NMR study of a series of 5-substituted pyrazolo[3,4-c]pyridine derivatives provided compelling evidence for the predominance of the N1-H tautomer.[5] The study utilized 1H, 13C, and 15N NMR chemical shifts, as well as indirect 1H-13C and 1H-15N coupling constants, to unequivocally assign the structure. The spectra, measured over a broad range of temperatures, consistently showed that all the investigated compounds exist predominantly in the N1-H tautomeric form.[5]
Experimental Protocol: 1D and 2D NMR Analysis of Pyrazolo[3,4-c]pyridine Derivatives
Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazolo[3,4-c]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.
1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the aromatic and substituent protons.
13C NMR: Obtain a proton-decoupled 13C NMR spectrum to determine the chemical shifts of the carbon atoms in the heterocyclic core and substituents.
15N NMR: If isotopically enriched samples are available or with a sensitive cryoprobe, acquire a 15N NMR spectrum. The chemical shifts of the pyrazole nitrogens are highly indicative of the protonation state.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range correlations (2-3 bonds) between protons and carbons. This is particularly useful for unambiguously assigning quaternary carbons and correlating protons on substituents to the heterocyclic core, which can help differentiate between the 1H- and 2H-tautomers.
X-ray Crystallography
While no crystal structure of the parent, unsubstituted pyrazolo[3,4-c]pyridine is readily available in the Cambridge Structural Database, the synthesis and characterization of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds have been reported.[6][7] The designation of these compounds as the 1H-tautomer in the literature implies that this is the form observed in the solid state. Definitive confirmation through X-ray diffraction of a simple pyrazolo[3,4-c]pyridine derivative would be a valuable addition to the field, providing a solid-state benchmark for the tautomeric preference.
Computational Chemistry
Quantum-chemical calculations have become an indispensable tool for predicting the relative stabilities of tautomers. The NMR study on 5-substituted pyrazolo[3,4-c]pyridines was supported by complementary quantum-chemical calculations of chemical shieldings and indirect spin-spin couplings, which were in agreement with the experimental findings of the N1-H tautomer being the most stable.[5]
Furthermore, computational studies on the closely related pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by approximately 9 kcal/mol.[1][8] This energy difference is substantial and suggests a strong intrinsic preference for the 1H-form in the gas phase. It is highly probable that a similar stability trend exists for the pyrazolo[3,4-c]pyridine isomer.
Workflow: DFT Calculations for Tautomer Stability
Figure 2: A typical workflow for DFT calculations to determine the relative stability of tautomers.
Factors Influencing the Tautomeric Equilibrium
While the intrinsic preference for the 1H-tautomer of pyrazolo[3,4-c]pyridine is strong, the tautomeric equilibrium can be influenced by several factors:
Substituent Effects: The electronic nature of substituents on the ring system can modulate the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the positive and negative charge distribution in the transition state of proton transfer.
Solvent Effects: The polarity of the solvent can play a significant role in tautomeric equilibria. Polar protic solvents can stabilize tautomers with larger dipole moments and engage in hydrogen bonding, potentially shifting the equilibrium.
pH: The acidity or basicity of the medium can lead to protonation or deprotonation of the heterocyclic core, which can favor one tautomer over another or lead to the formation of ionic species.
Temperature: Changes in temperature can influence the position of the tautomeric equilibrium, as described by the van't Hoff equation.
Implications for Drug Discovery and Development
The predominance of the 1H-tautomer of pyrazolo[3,4-c]pyridines has significant implications for medicinal chemistry and drug design:
Structure-Activity Relationship (SAR) Studies: A clear understanding of the preferred tautomeric form is essential for building accurate SAR models. The hydrogen bonding pattern and overall shape of the 1H-tautomer should be considered when designing new analogues to optimize interactions with the target protein.
Molecular Modeling and Docking: Computational chemists should use the more stable 1H-tautomer as the input structure for molecular docking and other in silico studies to obtain more reliable predictions of binding affinity and orientation.
Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of patent claims. A thorough characterization of the tautomeric state is crucial for securing robust intellectual property protection.
Pharmacokinetics and Formulation: The physicochemical properties of the 1H-tautomer, such as its solubility and lipophilicity, will govern its absorption, distribution, metabolism, and excretion (ADME) profile. Formulation strategies should be tailored to the properties of this specific tautomer.[9][10]
Conclusion
References
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. [Link]
Mondal, M. A., & Ghosh, R. (2020). Tailor‐Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. ChemistrySelect, 5(35), 10845-10869.
López-Cara, L. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Data from: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
Mondal, M. A., & Ghosh, R. (2020). Tautomers of pyrazolo[3,4-c]pyridine. [Image]. In Tailor‐Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. ResearchGate. [Link]
López-Cara, L. C., et al. (2022). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). [Image]. In 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643–649. [Link]
Teixeira, F. C., et al. (2021). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Table]. In Synthesis of novel pyrazolo[3,4-b]quinolinebisphosphonic acids and an unexpected intramolecular cyclization and phosphonylation reaction. ResearchGate. [Link]
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. [Link]
Bouziane, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5029. [Link]
López-Cara, L. C., et al. (2022). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). [Image]. ResearchGate. [Link]
Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. (2011). Dalton Transactions. [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1726-1736. [Link]
Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(7), 2854. [Link]
Gutiérrez, M., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(1), 1-14. [Link]
López-Cara, L. C., et al. (2022). Structure of 1H- and 2H-pyrazolo[3,4-b]pyridines (1 and 2) and diversity centers present on them. [Image]. ResearchGate. [Link]
Nikam, D. N., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]
PubChem. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
Cetina, M., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1297, 136885. [Link]
Kaczor, A. A., & Satała, G. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4887. [Link]
El-Gohary, N. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]
Gheidari, D., et al. (2023). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 13(1), 13543. [Link]
Nikam, D. N., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development?. ResearchGate. [Link]
Technical Deep Dive: Spectroscopic Analysis of 1H-Pyrazolo[3,4-c]pyridin-3-amine
The following technical guide details the spectroscopic analysis of 1H-Pyrazolo[3,4-c]pyridin-3-amine , a critical heterocyclic scaffold in medicinal chemistry. This guide is structured to provide actionable protocols, m...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic analysis of 1H-Pyrazolo[3,4-c]pyridin-3-amine , a critical heterocyclic scaffold in medicinal chemistry. This guide is structured to provide actionable protocols, mechanistic insights, and rigorous data interpretation for drug development professionals.
Executive Summary & Structural Logic
1H-Pyrazolo[3,4-c]pyridin-3-amine (CAS: 76006-17-2) represents a fused bicyclic system where a pyrazole ring is fused to the c-face (C3–C4 bond) of a pyridine ring.[1][2][3] Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [3,4-c] orientation places the pyridine nitrogen at position 6, creating a distinct electronic environment that is highly valued in kinase inhibitor design (e.g., JAK, GSK-3 inhibitors).[1]
Accurate characterization requires distinguishing this specific isomer from its [3,4-b], [4,3-c], and [4,3-b] congeners.[1][3] This guide focuses on the definitive identification using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3]
Structural Numbering & Nomenclature
The IUPAC numbering for the 1H-Pyrazolo[3,4-c]pyridine core is critical for assignment:
Positions 1 & 2: Pyrazole nitrogens (N1 is typically protonated in the 1H-tautomer).[1][3]
Position 3: Pyrazole carbon (bearing the primary amine -NH₂).[1][2][3]
Position 6: Pyridine nitrogen.[1][3][4][5][6][7][8]
Key Diagnostic Feature: The presence of an isolated aromatic proton at C7 (singlet, deshielded) and a vicinal coupling system between H4 and H5 .[1][3]
Mass Spectrometry Profiling
Mass spectrometry provides the first line of identity confirmation.[1][3] The presence of the basic pyridine nitrogen and the exocyclic amine facilitates facile ionization in positive mode.[1]
Cone Voltage: 30 V (Adjust for fragmentation analysis).
Fragmentation Pathway Analysis
The molecular ion [M+H]⁺ = 135.06 m/z is the base peak.[1][3] Higher energy collision-induced dissociation (CID) reveals a characteristic fragmentation pattern driven by the stability of the heteroaromatic core.[1]
Key Fragments:
m/z 108 ([M+H - HCN]⁺): Loss of hydrogen cyanide is a hallmark of fused nitrogen heterocycles.[1][3] This likely originates from the cleavage of the pyrazole ring or the pyridine moiety.[1]
m/z 118 ([M+H - NH₃]⁺): Loss of the exocyclic amine group.[1][3] While aromatic amines are generally stable, high collision energy can trigger deamination.
m/z 81 ([Pyridine ring fragment]⁺): Deep fragmentation resulting in the disintegration of the pyrazole ring.[1][3]
Figure 1: Proposed fragmentation pathway for 1H-Pyrazolo[3,4-c]pyridin-3-amine under ESI-MS/MS conditions.[1][2][3]
NMR Spectroscopy: Definitive Elucidation
NMR is the gold standard for distinguishing the [3,4-c] isomer from others.[1][3] The lack of symmetry and the specific position of the pyridine nitrogen create a unique fingerprint.[1]
Experimental Protocol: 1H & 13C NMR
Solvent: DMSO-d₆ (Preferred over CDCl₃ due to solubility and visualization of exchangeable protons).[1][3]
Diagnostic: Isolated between N6 and Bridge 7a.[1][2] Most deshielded due to alpha-N effect.[1][2]
H5
8.10 - 8.30
Doublet
5.5 - 6.0
Alpha to N6, beta to bridge.[1][2] Couples with H4.
H4
7.50 - 7.70
Doublet
5.5 - 6.0
Beta to N6.[1][2] Shielded relative to H5/H7. Couples with H5.
NH₂ (3)
5.50 - 6.00
Broad s
-
Exocyclic amine.[1][2][3] Broadening depends on water content/acidity.[1][3]
*Note: Shifts are predicted based on the parent scaffold and substituent effects of the 3-amino group (electron-donating, shielding ortho-positions).[1][2][3]
2D NMR Correlations (Self-Validation)
To validate the structure, specific 2D correlations must be observed.[1][3]
COSY: Strong correlation between H4 and H5 .[3] H7 must show NO correlation (singlet).[1][3]
H4 should correlate to C7a (Bridge) and C3 (Amine-bearing carbon).[1][2][3]
NOESY: A critical experiment to confirm the isomer.[1][3]
NH₂ (Pos 3) may show a weak spatial correlation (NOE) to H4 , confirming the fusion geometry.[1][3] This interaction is impossible in the [4,3-c] isomer where the amine is distant from the pyridine protons.[1][3]
Figure 2: NMR logic flow for confirming the 1H-Pyrazolo[3,4-c]pyridin-3-amine isomer.
Tautomerism Considerations
The 1H-pyrazolo[3,4-c]pyridine system can theoretically exist in 1H- or 2H- tautomeric forms.[1][2]
Solid State/DMSO: Predominantly the 1H-tautomer (N1-H).[1][2][3]
Identification: In the 1H-tautomer, the C3 signal (in 13C NMR) is typically more shielded than in the 2H-form.[1][2][3] Additionally, N-alkylation (if performed) usually favors N1, but N2 products can form under specific basic conditions.[1][3]
Protocol: If signals are broad, slight heating (to 40-50°C) can sharpen the exchangeable protons and collapse tautomeric averages.[1][3]
References
Bedwell, E. V., et al. (2023).[1][3] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC) Advances.[1]
National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 6451441, 1H-Pyrazolo[3,4-c]pyridine. [1][2][3]
Ferreira, M., et al. (2026).[1][3][8][9] Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and Characterization. ACS Omega.[1] (Note: Cited for comparative general heterocyclic numbering and fragmentation principles).[1][2][3]
Application Note: Developing a Kinase-Focused Library from 1H-Pyrazolo[3,4-c]pyridin-3-amine
Abstract & Rationale The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a privileged yet under-explored pharmacophore in kinase drug discovery. Structurally distinct from the widely utilized 1H-pyrazolo[3,4-b]pyri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Rationale
The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a privileged yet under-explored pharmacophore in kinase drug discovery. Structurally distinct from the widely utilized 1H-pyrazolo[3,4-b]pyridine (7-azaindazole) and indazole scaffolds, the [3,4-c] isomer offers unique vectors for exploring the ATP-binding pocket, particularly in targeting the hinge region and the solvent-exposed front pocket.
This guide details the protocol for synthesizing a focused small-molecule library based on this core. The 3-amino group serves as a critical "warhead" anchor for derivatization (amides, ureas), while the pyridine nitrogen (N6) and pyrazole NH (N1) provide essential hydrogen-bonding capabilities for hinge interaction.
Key Advantages of the Scaffold
Hinge Binding: The pyridine-fused pyrazole system mimics the adenine ring of ATP.
Vectorial Functionalization: The C3-amine allows for extension into the hydrophobic back pocket or solvent front, depending on the linker geometry.
Physicochemical Properties: The additional nitrogen in the pyridine ring lowers logP compared to carbocyclic indazoles, improving solubility and drug-likeness.
Library Design Strategy
The library design focuses on two primary diversity vectors: the N1-position (tail region) and the C3-exocyclic amine (linker/head region).
Structural Logic & Vectors
Vector A (N1-Position): Controls the orientation of the scaffold within the ATP pocket. Substituents here often interact with the ribose-binding pocket or solvent.
Modifications: Alkylation, Arylation (via Chan-Lam or SNAr).
Vector B (C3-Amine): The primary diversity handle.
Vector C (C5/C7-Position): (Optional) Late-stage functionalization via cross-coupling if halogenated precursors are used.
Diagram: Library Generation Workflow
Figure 1: Step-by-step workflow for generating the kinase-focused library.
Chemical Synthesis Protocols
Synthesis of the Core Scaffold
Objective: Synthesis of 1H-pyrazolo[3,4-c]pyridin-3-amine on a gram scale.
Mechanism: Nucleophilic aromatic substitution (SNAr) of the halogen by hydrazine followed by intramolecular cyclization onto the nitrile.
Materials:
3-Fluoro-4-cyanopyridine (CAS: 113772-91-5) or 3-Chloro-4-cyanopyridine.
Hydrazine monohydrate (64-65% or 98%).
Ethanol (absolute).
Protocol:
Dissolution: In a 250 mL round-bottom flask, dissolve 3-fluoro-4-cyanopyridine (5.0 g, 41 mmol) in Ethanol (50 mL).
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LCMS. The product is more polar than the starting material.
Work-up: Cool the reaction to room temperature. The product often precipitates as a solid.
If solid forms: Filter, wash with cold ethanol and diethyl ether.
If no precipitate: Concentrate to ~10 mL, add cold water (20 mL), and filter the resulting precipitate.
Purification: Recrystallize from Ethanol/Water if necessary.
Yield: Expected yield 75–85%.
Characterization: 1H NMR (DMSO-d6) should show the pyrazole NH (broad, ~12-13 ppm), the exocyclic NH2 (broad, ~5-6 ppm), and the specific coupling pattern of the [3,4-c]pyridine protons (singlet at C7, doublets at C4/C5).
Figure 2: Mechanism of Action. The library member competes with ATP for the hinge region, preventing downstream signal transduction.
References
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry.
Context: Detailed synthetic routes for the [3,4-c] scaffold and functionalization vectors.
URL:[Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
Source: RSC Advances / PubMed Central.
Context: Review of pyrazolopyridine isomers in kinase inhibition, establishing the biological relevance of the scaffold.[2]
URL:[Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Source: MDPI Molecules.
Context: While focused on [3,4-b], this review provides critical comparative data on the synthesis of amino-pyrazolopyridines via hydrazine cyclization.[2]
URL:[Link]
Discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
Context: Demonstrates the "Hit-to-Lead" process and SAR logic applicable to the isomeric [3,4-c] scaffold.
URL:[Link]
Application Note: Leveraging 1H-Pyrazolo[3,4-c]pyridin-3-amine in High-Throughput Screening
Abstract This application note details the strategic utilization of 1H-Pyrazolo[3,4-c]pyridin-3-amine as a privileged scaffold for High-Throughput Screening (HTS) campaigns.[1][2] Unlike random screening libraries, this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic utilization of 1H-Pyrazolo[3,4-c]pyridin-3-amine as a privileged scaffold for High-Throughput Screening (HTS) campaigns.[1][2] Unlike random screening libraries, this scaffold functions as a purine bioisostere, pre-validating the library for ATP-competitive binding sites, particularly within the protein kinase superfamily (e.g., GSK-3, CDK, JAK). This guide provides a dual-phase protocol: first, the chemical derivation of the C3-amine to generate a focused library, and second, the execution of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen these derivatives.
Introduction: The Scaffold Advantage
In modern drug discovery, "Scaffold Hopping" and "Privileged Structures" are dominant strategies.[2] The 1H-Pyrazolo[3,4-c]pyridine core is structurally isomeric to the widely used [3,4-b] system but offers distinct hydrogen-bonding vectors at the hinge-binding region of kinases.
The C3-amine functionality is the critical "growth vector" for this scaffold.[1][2] In the ATP-binding pocket, the pyrazolo-pyridine core typically anchors to the hinge region via hydrogen bonds (mimicking the adenine of ATP), while substituents attached to the C3-amine extend into the solvent-accessible region or the hydrophobic back-pocket, determining selectivity and potency.
Key Mechanistic Features:
Hinge Binding: The pyridine nitrogen (N5) and pyrazole NH (N1) often form a bidentate H-bond network with the kinase hinge residues.
Solubility: The pyridine ring enhances aqueous solubility compared to carbocyclic analogs (e.g., indazoles), a critical factor for reducing false positives in HTS caused by aggregation.
Phase I: Focused Library Synthesis
Directly screening the parent amine (MW ~134 Da) is generally ineffective for biochemical HTS due to low affinity (mM range).[2] The strategy is to generate a Focused Library by derivatizing the C3-amine.[1][2]
Chemical Strategy
We utilize parallel synthesis to couple the C3-amine with a diverse set of electrophiles (Acid Chlorides, Isocyanates, Sulfonyl Chlorides).
Reactions:
Amide Coupling: Targeting the solvent front.[1][2]
Urea Formation: Targeting the "Gatekeeper" residue vicinity.[1][2]
Protocol: 96-Well Parallel Amide Coupling
Objective: Generate 96 unique amides from the core scaffold.
Materials:
Scaffold: 1H-Pyrazolo[3,4-c]pyridin-3-amine (0.1 M in DMA).[1][2]
Reagents: 96 diverse Acid Chlorides (0.15 M in DMA).
Plate Preparation: In a 96-well deep-well polypropylene plate, dispense 50 µL of the Scaffold solution (5 µmol) into each well.
Base Addition: Add 10 µL of DIPEA (2.0 equiv) to each well.
Library Addition: Transfer 50 µL of a unique Acid Chloride solution (7.5 µmol, 1.5 equiv) into each well.
Incubation: Seal plate with a chemically resistant foil. Shake at room temperature (RT) for 12 hours.
Scavenging (Critical Step): Unreacted acid chlorides will hydrolyze to acids, which can inhibit kinases non-specifically (pH drop).[1][2]
Add 20 mg of PS-Trisamine resin to each well to scavenge excess electrophiles.[2]
Shake for 4 hours at RT.
Filtration: Filter the reaction mixture into a receiving 96-well plate using a vacuum manifold to remove the resin.
QC & Storage: Analyze 5 random wells via LC-MS to verify >85% purity. Evaporate solvent or dilute directly into DMSO for the HTS master plate (typically 10 mM).[1][2]
Workflow Diagram (Library Gen)
Caption: Parallel synthesis workflow transforming the amine scaffold into a screenable library.
We employ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[1][2][3] This format is superior to standard fluorescence intensity because the time-delayed reading eliminates background fluorescence from the library compounds themselves—a common issue with nitrogen-rich heterocycles.[1][2]
Mechanism: The kinase phosphorylates a biotinylated peptide substrate.[1][2] The Eu-antibody binds the phosphorylated residue.[1][2] Streptavidin-XL665 binds the biotin.[1][2] This brings Donor and Acceptor into proximity, allowing FRET (Excitation 337nm -> Emission 665nm).[2]
Experimental Protocol
Reagents:
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Substrate: Biotin-labeled peptide specific to target kinase (e.g., Biotin-PolyGT for promiscuous screening).[1][2]
ATP: Ultra-pure (at Km concentration for the specific kinase).[1][2]
Step-by-Step Methodology (384-well Low Volume):
Compound Transfer: Acoustic dispense 10 nL of library compounds (from Phase I) into the assay plate.
Threshold: Define hits as compounds > 3 standard deviations from the negative mean (typically >50% inhibition).
Triage: Remove "Frequent Hitters" (compounds that aggregate or quench fluorescence).[1][2] Check solubility data from Phase I.
References
Structure and Scaffold Analysis
L. Peifer & S. Laufer.[1][2] "Imidazoles, Pyrazoles, and their Benzo-fused Analogues in Drug Discovery." Journal of Medicinal Chemistry. (2021).[1][2] Link (General Reference for scaffold utility).[1][2]
HTS Assay Guidelines
Coussens, N.P., et al. "Assay Guidance Manual: Kinase Assays." NCBI Bookshelf. (2012/Updated 2021).[1][2] Link
Specific Isomer Chemistry
Bedwell, E.V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry. (2023).[1][2][4] Link
TR-FRET Methodology
Degorce, F., et al. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics. (2009).[1][2] Link
Disclaimer: This protocol is for research purposes only. Ensure all chemical handling complies with local safety regulations (EHS).
Application Notes and Protocols for the Investigation of 1H-Pyrazolo[3,4-c]pyridin-3-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Pyrazolopyridine Scaffold in Oncology The pyrazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrazolopyridine Scaffold in Oncology
The pyrazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to purines allows for interaction with a variety of biological targets, particularly protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[2][3] Derivatives of the broader pyrazolopyridine family have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of critical kinases such as Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), p90 ribosomal S6 kinases (RSK2), and Topoisomerase II.[1][4][5] This has led to antiproliferative effects in a wide range of cancer cell lines, including those from leukemia, breast cancer, lung cancer, and glioblastoma.[4][6][5]
This document provides a comprehensive guide for the investigation of a specific derivative, 1H-Pyrazolo[3,4-c]pyridin-3-amine, in cancer cell line studies. It outlines detailed protocols for evaluating its cytotoxic and mechanistic properties, offering a framework for its preclinical assessment as a potential anticancer agent.
Mechanism of Action: A Focus on Kinase Inhibition
While the precise targets of 1H-Pyrazolo[3,4-c]pyridin-3-amine require experimental validation, the activities of its analogs suggest that it likely functions as a kinase inhibitor.[4][6][5] Kinases are enzymes that transfer phosphate groups to proteins, a process known as phosphorylation, which acts as a molecular switch to control cellular signaling pathways. In many cancers, kinases can become constitutively active, leading to uncontrolled cell growth, proliferation, and survival.
A plausible mechanism of action for 1H-Pyrazolo[3,4-c]pyridin-3-amine is the inhibition of one or more kinases within critical oncogenic signaling pathways. For instance, inhibition of the ALK receptor tyrosine kinase has proven effective in certain lung cancers.[5] Similarly, targeting TBK1 is a promising strategy in various cancers where this kinase is overactive.[6] The investigation of 1H-Pyrazolo[3,4-c]pyridin-3-amine should, therefore, include an assessment of its impact on key cancer-related signaling pathways.
Caption: Hypothetical mechanism of 1H-Pyrazolo[3,4-c]pyridin-3-amine targeting key oncogenic kinases.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the anticancer potential of 1H-Pyrazolo[3,4-c]pyridin-3-amine.
Cell Line Selection and Culture
The choice of cancer cell lines is crucial for a comprehensive evaluation. Based on the activity of related pyrazolopyridine derivatives, a panel of cell lines representing different cancer types is recommended.
Table 1: Recommended Cancer Cell Lines for Initial Screening
Cell Line
Cancer Type
Key Characteristics
MV4-11
Acute Myeloid Leukemia
FLT3-ITD mutation
MCF-7
Breast Cancer
Estrogen receptor-positive
A549
Lung Carcinoma
KRAS mutation
U-87 MG
Glioblastoma
EGFR overexpression
HCT116
Colorectal Carcinoma
KRAS mutation
Protocol for Cell Culture:
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Compound Preparation
Proper handling and preparation of the test compound are essential for reproducible results.
Protocol for Compound Stock Solution:
Prepare a high-concentration stock solution of 1H-Pyrazolo[3,4-c]pyridin-3-amine (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C, protected from light.
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treat the cells with a serial dilution of 1H-Pyrazolo[3,4-c]pyridin-3-amine (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
Incubate the plate for 48-72 hours.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]
Seed cells in a 6-well plate and treat with 1H-Pyrazolo[3,4-c]pyridin-3-amine at concentrations around the IC50 value for 24-48 hours.
Harvest both adherent and floating cells and wash them with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] Many anticancer agents induce cell cycle arrest at specific checkpoints.
Protocol for Cell Cycle Analysis: [17][18][19][20][21]
Treat cells in a 6-well plate with 1H-Pyrazolo[3,4-c]pyridin-3-amine as described for the apoptosis assay.
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[20]
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[18]
Incubate for 30 minutes at room temperature in the dark.
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of 1H-Pyrazolo[3,4-c]pyridin-3-amine on key signaling proteins and their phosphorylation status.[22][23]
Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to observe early signaling events.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA or Bradford assay.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ALK, total ALK, phospho-ERK, total ERK, cleaved PARP, β-actin) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Suggested Primary Antibodies for Western Blot Analysis
Target Protein
Pathway/Process
Rationale
p-ALK / Total ALK
Receptor Tyrosine Kinase Signaling
To determine if the compound inhibits ALK phosphorylation.
p-ERK / Total ERK
MAPK/ERK Pathway
A key downstream pathway of many receptor tyrosine kinases.
p-AKT / Total AKT
PI3K/AKT Pathway
A crucial survival pathway in many cancers.
Cleaved PARP
Apoptosis
A marker for caspase-mediated apoptosis.
γ-H2AX
DNA Damage
To assess if the compound induces DNA damage.
β-actin
Loading Control
To ensure equal protein loading across samples.
Data Interpretation and Expected Outcomes
Cell Viability: A dose-dependent decrease in cell viability is expected, with a calculable IC50 value indicating the potency of the compound.
Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) would suggest that the compound induces programmed cell death.
Cell Cycle: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would indicate interference with cell cycle progression.
Western Blot: A decrease in the phosphorylation of key signaling proteins (e.g., p-ALK, p-ERK) would support a kinase inhibition mechanism. An increase in cleaved PARP would confirm the induction of apoptosis.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 1H-Pyrazolo[3,4-c]pyridin-3-amine as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383.
Pita, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
Kim, J. S., et al. (2020). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
Pita, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]
Al-Omair, M. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5897. Retrieved from [Link]
Gomaa, A. M., et al. (2017). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 22(10), 1663.
Cole, P. D., et al. (2005). Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clinical Cancer Research, 11(22), 8089-8096. Retrieved from [Link]
Abdel-Aziz, A. A.-M., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Drug Research and Technology, 8(1), 1-10.
Koutentis, P. A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Aly, A. A., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 793-799. Retrieved from [Link]
Zhang, D., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 102834. Retrieved from [Link]
CancerNetwork. (1995). Aminopterin, First Studied in 1948, Appears Poised for Comeback in ALL. Retrieved from [Link]
Thiyagarajan, D., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18), e3360. Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
Braakhuis, B. J. M., et al. (1990). Activity of the folate analog 10-ethyl, 10-deaza-aminopterin (10-EdAM) against human head and neck cancer xenografts. Cancer Chemotherapy and Pharmacology, 26(4), 268-272. Retrieved from [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
Sirotnak, F. M., et al. (1986). New folate analogs of the 10-deaza-aminopterin series: markedly increased antitumor activity of the 10-ethyl analog compared to the parent compound and methotrexate against some human tumor xenografts in nude mice. Cancer Treatment Reports, 70(1), 79-82. Retrieved from [Link]
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Al-Suwaidan, A. A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 1H-Pyrazolo[3,4-c]pyridin-3-amine Derivatives
Introduction: The Emerging Therapeutic Potential of the 1H-Pyrazolo[3,4-c]pyridine Scaffold The landscape of drug discovery is continually evolving, with a persistent focus on the identification and optimization of novel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emerging Therapeutic Potential of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The landscape of drug discovery is continually evolving, with a persistent focus on the identification and optimization of novel heterocyclic scaffolds that can modulate key biological pathways with high potency and selectivity. Among these, the 1H-Pyrazolo[3,4-c]pyridin-3-amine core has garnered attention as a promising pharmacophore. Its structural resemblance to purine bases suggests a high potential for interaction with a multitude of ATP-binding sites within the human proteome, particularly within the kinome.[1] While related isomers such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines have been more extensively explored as potent inhibitors of various kinases implicated in oncology and inflammatory diseases, the [3,4-c] isomer represents a less explored, yet highly promising, chemical space for the development of novel therapeutics.[1][2][3]
Derivatives of the pyrazole and pyrazolopyridine families have demonstrated a wide array of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[4][5] Their therapeutic efficacy often stems from the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer.[7] Therefore, the development of small molecule kinase inhibitors remains a cornerstone of modern targeted therapy.
These application notes provide a comprehensive guide for the in vitro evaluation of novel 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to systematically assess the biological activity of their compounds, from initial target engagement to cellular effects. We will delve into the rationale behind the selection of specific assays and provide step-by-step methodologies for their successful implementation.
I. Initial Screening: Kinase Inhibition Assays
The primary hypothesis for the mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives is the inhibition of protein kinases. Therefore, the initial step in their in vitro evaluation is to screen them against a panel of relevant kinases. The choice of kinases for the initial screening panel should be guided by bioinformatic predictions, structural similarity to known kinase inhibitors, or the therapeutic area of interest. A broad panel is often employed in the early stages to identify potential on-target and off-target activities.
A widely used and robust method for quantifying kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This luminescent assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then quantify the newly synthesized ATP via a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.
Materials:
ADP-Glo™ Kinase Assay Kit (Promega)
Recombinant kinases of interest
Kinase-specific substrates and cofactors
1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives (dissolved in DMSO)
ATP solution
Kinase buffer (specific to each kinase)
White, opaque 96-well or 384-well plates
Multichannel pipettes
Plate reader with luminescence detection capabilities
Procedure:
Compound Preparation:
Prepare a stock solution of each 1H-Pyrazolo[3,4-c]pyridin-3-amine derivative in 100% DMSO (e.g., 10 mM).
Create a serial dilution of each compound in DMSO.
Further dilute the compounds in the appropriate kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
Kinase Reaction Setup:
In a 384-well plate, add 5 µL of the kinase reaction mixture, which includes the kinase, its specific substrate, and any necessary cofactors in the appropriate kinase buffer.
Add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer) to the respective wells.
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
Incubate the plate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.
ADP to ATP Conversion and Signal Detection:
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Self-Validation and Controls:
Positive Control: A known inhibitor of the target kinase should be included to validate the assay's sensitivity.
Negative Control: A vehicle control (e.g., DMSO) is used to determine the 100% activity level.
No-Enzyme Control: Wells without the kinase are included to measure the background signal.
Data Presentation: Kinase Inhibition Profile
The results of the kinase inhibition screen can be summarized in a table for easy comparison of the potency and selectivity of the 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives.
Compound ID
Target Kinase
IC50 (nM)
PPY-001
Kinase A
15
PPY-001
Kinase B
250
PPY-001
Kinase C
>10,000
PPY-002
Kinase A
5
PPY-002
Kinase B
80
PPY-002
Kinase C
>10,000
Staurosporine
Kinase A
2
This table presents hypothetical data for illustrative purposes.
II. Cellular Activity Assessment: Proliferation and Viability Assays
Once the kinase inhibitory profile of the 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives has been established, the next logical step is to assess their effects on cancer cell lines. Cell proliferation and viability assays are fundamental for determining the cytotoxic or cytostatic potential of novel compounds. The choice of cell lines should be based on the identified target kinases and their known roles in different cancer types.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Protocol 2: Cell Viability Assessment using the MTT Assay
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The amount of purple formazan produced is directly proportional to the number of viable cells. A decrease in the formazan signal in treated cells compared to untreated controls indicates a reduction in cell viability.
Materials:
Cancer cell lines of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives (dissolved in DMSO)
MTT solution (5 mg/mL in PBS, sterile filtered)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well clear flat-bottom plates
Multichannel pipettes
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives in complete medium.
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance of each well at 570 nm using a microplate reader.
Plot the percent viability against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cellular Antiproliferative Activity
The antiproliferative activity of the compounds across different cell lines can be presented in a table.
Compound ID
Cell Line A GI50 (µM)
Cell Line B GI50 (µM)
Cell Line C GI50 (µM)
PPY-001
1.2
5.8
>50
PPY-002
0.5
2.1
>50
Doxorubicin
0.1
0.3
0.2
This table presents hypothetical data for illustrative purposes.
III. Mechanism of Action: Apoptosis Induction Assays
A common mechanism by which kinase inhibitors exert their anticancer effects is through the induction of apoptosis (programmed cell death). It is therefore crucial to investigate whether the observed reduction in cell viability is due to the activation of apoptotic pathways. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
Treat the cells with the 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives at concentrations around their GI50 values for a specified time (e.g., 24 or 48 hours).
Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine or etoposide).
Cell Harvesting:
Carefully collect the culture medium (which may contain detached apoptotic cells).
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
Staining:
Wash the cell pellet with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X binding buffer to each tube.
Flow Cytometry Analysis:
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
Use appropriate single-stain controls (Annexin V only and PI only) to set up the compensation and gates.
Collect data for at least 10,000 events per sample.
Data Analysis:
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
Quadrants are set based on the unstained and single-stained controls to distinguish between the different cell populations:
Lower-left quadrant (Annexin V-/PI-): Live cells
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
Quantify the percentage of cells in each quadrant.
IV. Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of novel compounds.
Simplified PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by a pyrazolopyridine derivative.
V. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives. By systematically evaluating their kinase inhibitory potential, cellular antiproliferative effects, and their ability to induce apoptosis, researchers can effectively identify promising lead compounds for further development.
Successful identification of a lead compound with potent and selective activity would warrant further investigation, including:
Broader Kinase Profiling: To assess selectivity across the entire kinome.
Mechanism of Action Studies: Including Western blotting to confirm the inhibition of downstream signaling pathways in cells.
In Vivo Efficacy Studies: In relevant animal models of cancer.
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the lead compound.
The 1H-Pyrazolo[3,4-c]pyridine scaffold holds significant potential for the development of novel targeted therapies. The application of the rigorous in vitro evaluation cascade described herein will be instrumental in unlocking this potential and advancing new therapeutic candidates towards clinical development.
References
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). ResearchGate. Retrieved from [Link]
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). National Institutes of Health. Retrieved from [Link]
Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. (2010). ScienceDirect. Retrieved from [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved from [Link]
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). PubMed Central. Retrieved from [Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. Retrieved from [Link]
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Royal Society of Chemistry. Retrieved from [Link]
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). ACS Publications. Retrieved from [Link]
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2012). MDPI. Retrieved from [Link]
analytical methods for 1H-Pyrazolo[3,4-c]pyridin-3-amine purity assessment
Application Note: Analytical Purity Assessment of 1H-Pyrazolo[3,4-c]pyridin-3-amine Introduction & Scientific Context The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Purity Assessment of 1H-Pyrazolo[3,4-c]pyridin-3-amine
Introduction & Scientific Context
The 1H-Pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purines in kinase inhibitor development (e.g., JAK, GSK-3, and CDK inhibitors).[1][2] The specific derivative 1H-Pyrazolo[3,4-c]pyridin-3-amine presents unique analytical challenges due to its amphoteric nature, potential for annular tautomerism (1H- vs. 2H-), and high polarity.[2]
Accurate purity assessment requires a multi-modal approach. A simple HPLC-UV method is insufficient for distinguishing regioisomers or quantifying inorganic salt contaminants common in heterocyclic synthesis.[2][3] This guide establishes a validated workflow combining UHPLC-PDA for quantitative purity, LC-MS for impurity profiling, and qNMR for absolute assay and structural certification.
Physicochemical Profile & Method Strategy
Understanding the molecule is the prerequisite for method design.[1][3]
Property
Characteristic
Analytical Implication
Basicity
Pyridine Nitrogen ()
Requires buffered mobile phase.[2][3] Low pH (pH < 3) ensures full protonation for retention; High pH (pH > 9) ensures free base form for peak symmetry.[1][3]
Acidity
Pyrazole NH ()
Weakly acidic; generally remains neutral in standard RP-HPLC conditions.[2][3]
Polarity
High (Primary Amine + Heterocycle)
Risk of early elution (near void volume) on standard C18.[3] Requires low initial organic start or "Aq" type columns.[3]
UV Chromophore
Extended conjugation
Strong absorbance at 254 nm; secondary max often near 280-300 nm.[2][3]
Analytical Workflow Diagram
The following decision tree outlines the logical flow from crude substance to certified reference material.
Figure 1: Analytical workflow for purity assessment and structural validation.
Protocol 1: UHPLC-PDA Purity Assay
This is the primary method for "Related Substances" and chemical purity.[3] We utilize a low pH method to protonate the pyridine nitrogen, preventing peak tailing caused by interaction with residual silanols.[1]
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
Detection: PDA (190–400 nm); Quantitation at 254 nm .[3]
Chromatographic Conditions
Parameter
Condition
Rationale
Column
Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)
"Charged Surface Hybrid" particle resists basic loadability issues and provides excellent peak shape at low pH.[2][3]
Mobile Phase A
0.1% Formic Acid in Water
Low pH (approx 2.[3]7) ensures basic nitrogens are protonated.[3]
Tailing Factor (As): 0.8 – 1.5 (Critical for basic compounds).[3]
Retention Time %RSD: < 0.5% (n=5).
Resolution: > 2.0 between main peak and nearest impurity.[3]
Protocol 2: Impurity Identification (LC-MS)[2]
If the HPLC assay reveals impurities >0.1%, LC-MS is required to identify them.[1][2][3] Common impurities for this scaffold include the 3-nitro precursor , 3-hydrazine intermediate , or regioisomeric N-alkylated byproducts .[1][2]
Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
Ionization: ESI Positive Mode.
Exocyclic Amine (-NH2): Broad singlet at 5.5 – 6.5 ppm (Exchangeable with D2O).[3]
Indazole NH: Very broad signal >12.0 ppm (often invisible if wet DMSO is used).[3]
Differentiation of Isomers:
1H-isomer: NOE correlation typically observed between the Pyrazole-NH and the C7-H (or adjacent substituent).[2]
2H-isomer: NOE correlation would be seen between the N2-substituent (if alkylated) and C3-amine protons.[2][3]
References
Synthesis and Functionalization of Pyrazolo[3,4-c]pyridines
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines
Source: Royal Society of Chemistry (RSC), Chemical Science / Org.[1][3] Biomol. Chem.
URL:[Link]
Tautomerism in Pyrazolopyridines
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Discusses analogous tautomeric analysis)
Source: National Institutes of Health (NIH) / PMC
URL:[1][2][Link]
functionalization of the 1H-Pyrazolo[3,4-c]pyridine scaffold
Application Note: Functionalization of the 1H-Pyrazolo[3,4-c]pyridine Scaffold Executive Summary & Strategic Importance The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
Executive Summary & Strategic Importance
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for purines and indazoles. Its structural utility lies in its ability to mimic the adenosine core of ATP, making it a potent scaffold for kinase inhibitors (e.g., CDK, JAK, and FGFR families) and immuno-oncology agents.
Unlike its more common isomer, pyrazolo[3,4-b]pyridine, the [3,4-c] variant offers a unique electronic profile due to the positioning of the pyridine nitrogen at the 6-position (IUPAC numbering). This configuration creates distinct "growth vectors" for chemical elaboration, essential for Fragment-Based Drug Discovery (FBDD).[1][2]
This guide details a vectorial functionalization strategy , allowing independent modification of the N1, C3, C5, and C7 positions. The protocols herein are designed to overcome common synthetic bottlenecks, such as N1/N2 regioselectivity and C3-protodeborylation.
Structural Analysis & Reactivity Map
Understanding the electronic bias of the scaffold is prerequisite to successful functionalization.
N1/N2 Positions (Nucleophilic): The pyrazole NH is acidic (
). Alkylation favors N1 (thermodynamic) but can yield N2 (kinetic) mixtures depending on steric bulk and base used.
C3 Position (Electrophilic/Nucleophilic): Electron-rich. Susceptible to electrophilic aromatic substitution (halogenation) or C-H activation (borylation).
C5: Ideal for cross-coupling (if pre-halogenated) or
if activated.
C7: The most acidic C-H bond on the pyridine ring (adjacent to N6), making it highly susceptible to directed ortho-metalation (DoM) .
Diagram 1: Reactivity Map & Numbering
Caption: Strategic functionalization vectors for the 1H-pyrazolo[3,4-c]pyridine scaffold. Colors indicate distinct chemical reactivities.
Detailed Experimental Protocols
Protocol A: Construction of the 5-Chloro-1H-pyrazolo[3,4-c]pyridine Core
Context: While de novo synthesis is possible, this protocol describes the robust conversion of 2-chloro-4-methyl-5-nitropyridine or similar precursors, but we focus here on the functionalization of the pre-formed core or its 5-halo derivatives which are commercially accessible or synthesized via hydrazine cyclization of 2-chloro-3-cyanopyridines.
Dissolution: Dissolve the scaffold in anhydrous DMF under
atmosphere.
Deprotonation: Add
(for mild alkylating agents) or NaH (for unreactive ones) at 0 °C. Stir for 30 min.
Expert Note:
generally favors N1 alkylation due to the "cesium effect" and thermodynamic equilibration.
Alkylation: Add the alkyl halide dropwise. Warm to RT and stir for 2–12 h.
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over .
Purification: Flash chromatography (Hexane/EtOAc). N1 isomer usually elutes second (more polar) compared to N2 in many pyrazole systems, though this varies by substituent. Validation: Verify regiochemistry via 2D NMR (NOESY interaction between N1-R and C7-H).
Context: If starting with 5-chloro or 5-bromo derivatives.[2][3]
Reagents:
Catalyst:
(2 mol%)
Ligand: BrettPhos (highly effective for pyridine-like systems) or Xantphos.
Base:
or NaOtBu.
Amine: 1.2 equiv.
Procedure:
Combine halide, amine, base, and catalyst precursor in a sealed tube.
Add solvent (t-BuOH or Dioxane).
Heat to 100 °C for 12 h.
Note: The electron-deficient nature of the pyridine ring at C5 facilitates oxidative addition, but the adjacent nitrogen (N6) can poison catalysts. BrettPhos is bulky enough to prevent N6-coordination.
Synthesis Workflow Diagram
The following workflow illustrates a sequential "hit-to-lead" elaboration strategy, moving from the core to a tri-functionalized candidate.
Caption: Sequential vectorial functionalization workflow for library generation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
N1/N2 Mixtures
Steric hindrance or solvent polarity.
Switch to non-polar solvent (Toluene) to favor N1 (associated mechanism) or use bulky protecting groups (THP, SEM) which strongly favor N1 thermodynamically.
C3-Protodeborylation
Unstable boronic acid; high base concentration.
Use boronic esters (pinacol) instead of acids. Add CuCl (1.0 equiv) to facilitate transmetallation (Liebeskind-Srogl type conditions).
Low Yield in C7 Lithiation
Moisture; rapid decomposition of anion.
Ensure temp is <-70 °C. Use TMPMgCl·LiCl instead of BuLi. Pre-dry all reagents. Perform trapping immediately (<30 min).
Catalyst Poisoning (C5)
Pyridine N6 binding to Pd.
Use bulky phosphine ligands (BrettPhos , tBuXPhos ) that sterically crowd the metal center, preventing N6 coordination.
References
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
Bennett, S. H., et al.[1][2] (2023).[1][2] RSC Advances, 13, 34268-34278.
[Link]
(Key reference for the vectorial functionalization strategy and C7 lithiation protocols).
Pyrazolo[3,4-c]pyridines: Synthesis, Reactions and Biological Applications.
Review of scaffold utility in kinase inhibition.
[Link]
Regioselective Functionalization of Pyrazoles and Fused Pyrazoles.
Knochel-Hauser Base (TMPMgCl·LiCl) in Heterocyclic Functionalization.
Knochel, P., et al.[1][2] (2011). Angewandte Chemie Int. Ed.
(Protocol source for the C7 metalation step).
Application Notes and Protocols for Molecular Docking Studies with 1H-Pyrazolo[3,4-c]pyridin-3-amine Analogs
Introduction: The Rising Significance of 1H-Pyrazolo[3,4-c]pyridines in Kinase Inhibition The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Significance of 1H-Pyrazolo[3,4-c]pyridines in Kinase Inhibition
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to the purine core of ATP. This mimicry allows compounds based on this scaffold to effectively compete for the ATP-binding site of a broad range of protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology and immunology.[1] Analogs of the 1H-pyrazolo[3,4-c]pyridin-3-amine class have demonstrated significant inhibitory activity against various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of T-cell activation, making it a promising target for cancer immunotherapy.[2]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 1H-pyrazolo[3,4-c]pyridin-3-amine analogs. We will move beyond a simple recitation of steps to explain the scientific rationale behind each stage of the process, from target selection and preparation to the critical analysis and validation of docking results. Our goal is to equip you with the knowledge and a robust protocol to confidently and accurately predict the binding interactions of this important class of compounds.
I. Foundational Concepts: More Than Just a Score
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary objectives are to predict the binding mode (the conformation and orientation of the ligand in the binding site) and to estimate the binding affinity. The latter is achieved through the use of a scoring function , a mathematical model that approximates the free energy of binding.[4] It's crucial to understand that the docking score is not an absolute measure of binding affinity but rather a tool for ranking and prioritizing compounds.
There are various types of scoring functions, each with its own strengths and weaknesses, including force-field-based, empirical, and knowledge-based functions.[5] For this protocol, we will utilize AutoDock Vina, which employs an empirical scoring function with a machine-learning-based approach to achieve a balance of speed and accuracy.[6]
II. Essential Software and Hardware
A successful molecular docking workflow relies on a suite of specialized software. The following table outlines the recommended tools for this protocol, all of which are widely used and freely available for academic research.
A standard modern workstation with a multi-core processor is sufficient for the protocols described herein. Docking calculations can be computationally intensive, so a higher number of CPU cores will significantly reduce the time required for virtual screening campaigns.
III. The Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the overall workflow for a typical molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Protein Preparation
The quality of the protein structure is paramount for a successful docking study. We will use the crystal structure of Casein Kinase 1 delta (CK1δ), a kinase with high structural similarity to HPK1 in the ATP-binding site, complexed with an inhibitor (PDB ID: 6RCG) as our example receptor.
Rationale: Starting with a high-resolution crystal structure is crucial as it provides an experimentally determined conformation of the binding site. The preparation steps aim to clean the PDB file, add missing atoms, and assign charges, all of which are necessary for the docking software to function correctly.
Step-by-Step Methodology:
Download the PDB File: Obtain the crystal structure from the RCSB Protein Data Bank ([Link]). For this example, download PDB ID: 6RCG.
Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
Remove all water molecules. While some water molecules can be critical for ligand binding, for a standard docking protocol, they are typically removed to simplify the system.
Delete any co-solvents, ions, and alternate conformations of amino acid residues.
If the biological unit is a monomer, remove any additional protein chains.
Prepare the Receptor in AutoDockTools (ADT):
Open ADT and load the cleaned PDB file.
Add polar hydrogens to the protein. This is essential for correctly modeling hydrogen bonding interactions.
Compute Gasteiger charges. These are partial atomic charges that are used by the AutoDock Vina scoring function to calculate electrostatic interactions.
Merge non-polar hydrogens. This reduces the number of atoms in the system, speeding up the calculation without significantly affecting the accuracy of the results.
Save the prepared protein in the PDBQT file format. The PDBQT format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Protocol 2: Ligand Preparation
For this protocol, we will use a representative 1H-Pyrazolo[3,4-c]pyridin-3-amine analog. If you have a specific analog of interest, you can sketch it using a chemical drawing program like ChemDraw or MarvinSketch and save it in a 3D format like SDF or MOL2.
Rationale: The ligand must also be prepared in a format that AutoDock Vina can read. This involves generating a 3D structure, assigning partial charges, and defining the rotatable bonds. The flexibility of the ligand is a key aspect of molecular docking.
Step-by-Step Methodology:
Obtain or Draw the Ligand Structure:
If the structure is available in a database like PubChem or ZINC, download the 3D SDF or MOL2 file.
Alternatively, draw the 2D structure in a chemical editor and convert it to a 3D structure.
Prepare the Ligand in AutoDockTools (ADT):
Load the 3D structure of the ligand into ADT.
Add polar hydrogens.
Compute Gasteiger charges.
Detect the ligand's rotatable bonds. ADT will automatically identify acyclic single bonds, which will be allowed to rotate freely during the docking process. You can manually inspect and modify the rotatable bonds if necessary.
Save the prepared ligand in the PDBQT file format.
Protocol 3: Performing the Molecular Docking
With the prepared protein and ligand, we can now define the search space for the docking and run the simulation.
Rationale: We need to tell AutoDock Vina where to search for a binding site on the protein. This is done by defining a "grid box" that encompasses the active site. The size of the grid box is a critical parameter; it should be large enough to allow the ligand to move freely within the binding site but not so large that it unnecessarily increases the search space and computational time.
Step-by-Step Methodology:
Grid Box Generation in ADT:
With the prepared protein loaded in ADT, navigate to the "Grid" menu.
Select "Grid Box...". A box will appear in the 3D viewer.
Center the grid box on the active site of the protein. If you are using a crystal structure with a co-crystallized ligand, the easiest way to do this is to center the box on the ligand.
Adjust the dimensions of the grid box to fully encompass the binding site with a buffer of about 4-5 Å in each dimension.
Note the coordinates of the center of the grid box and its dimensions (in x, y, and z).
Running AutoDock Vina:
AutoDock Vina is a command-line program. You will need to create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.
Configuration File Example (conf.txt):
Explanation of Parameters:
receptor and ligand: The prepared PDBQT files.
center_x, center_y, center_z: The coordinates of the center of the grid box.
size_x, size_y, size_z: The dimensions of the grid box in Angstroms.
exhaustiveness: Controls the thoroughness of the search. Higher values increase the computational time but also increase the probability of finding the best binding mode. The default value of 8 is a good starting point.
num_modes: The number of binding modes to generate.
Execute the Docking: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
This will perform the docking, create a log file with the binding scores, and an output PDBQT file containing the predicted binding poses.
IV. Post-Docking Analysis: Interpreting the Results
The output of a docking run is a set of predicted binding poses and their corresponding scores. The next crucial step is to analyze these results to gain meaningful insights.
Caption: Workflow for post-docking analysis.
Protocol 4: Binding Pose and Interaction Analysis
Rationale: A low docking score is a good indicator of potential binding, but it is not sufficient. A visual inspection of the binding pose is essential to determine if the predicted interactions are chemically reasonable and consistent with what is known about the target.
Step-by-Step Methodology:
Load the Results into a Visualizer: Open PyMOL or UCSF Chimera and load the prepared protein PDBQT file and the docking output PDBQT file.
Analyze the Top-Ranked Pose: Focus on the pose with the lowest binding energy (the most negative value).
Identify Key Interactions:
Hydrogen Bonds: Look for hydrogen bonds between the ligand and the protein. These are typically strong and highly directional interactions that are critical for binding affinity and specificity.
Hydrophobic Interactions: Identify non-polar regions of the ligand that are in close contact with hydrophobic residues in the binding site.
Pi-Stacking and Cation-Pi Interactions: If your ligand and the binding site contain aromatic rings, look for these types of interactions.
Compare with Known Inhibitors: If there is experimental data available for similar compounds, compare the predicted binding mode with the known structure-activity relationships (SAR). For example, if a particular functional group is known to be essential for activity, check if it is making a key interaction in your docked pose.
The following table summarizes the typical binding energy ranges and their interpretation.
Binding Energy (kcal/mol)
Interpretation
< -10.0
Strong binder, high affinity
-8.0 to -10.0
Good binder, moderate to high affinity
-6.0 to -8.0
Moderate binder
> -6.0
Weak binder or non-binder
Note: These are general guidelines, and the absolute values can vary depending on the system and the scoring function used.
V. The Cornerstone of Confidence: Protocol Validation
A molecular docking protocol should not be used as a "black box." It is essential to validate the protocol to ensure that it can accurately reproduce known binding modes.
Protocol 5: Re-docking of a Co-crystallized Ligand
Rationale: The most common and straightforward method for validating a docking protocol is to re-dock the co-crystallized ligand back into its binding site. A successful re-docking experiment will produce a predicted pose that is very close to the experimentally determined pose.
Step-by-Step Methodology:
Extract the Co-crystallized Ligand: From the original PDB file (e.g., 6RCG), save the coordinates of the bound inhibitor as a separate file.
Prepare the Ligand: Prepare this extracted ligand using the same procedure as described in Protocol 2.
Perform Docking: Dock the prepared co-crystallized ligand into the prepared protein using the same grid box and docking parameters as in Protocol 3.
Calculate the Root-Mean-Square Deviation (RMSD): The RMSD is a measure of the average distance between the atoms of two superimposed molecules. Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
Caption: The workflow for docking protocol validation via re-docking.
VI. Concluding Remarks and Future Directions
Molecular docking is a powerful tool in modern drug discovery, enabling the rapid screening of large compound libraries and providing valuable insights into ligand-protein interactions. The protocols detailed in this application note provide a robust framework for conducting molecular docking studies on 1H-pyrazolo[3,4-c]pyridin-3-amine analogs. By understanding the principles behind each step and by rigorously validating the chosen protocol, researchers can generate reliable and predictive models to guide their drug discovery efforts.
Future work could involve the use of more advanced techniques such as molecular dynamics simulations to refine the docked poses and to obtain more accurate estimates of binding free energies. Additionally, the application of machine learning and artificial intelligence is poised to further enhance the predictive power of molecular docking in the years to come.
References
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Med. Chem. Lett. 2022, 13, 12, 1926–1933. [Link]
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Org. Biomol. Chem., 2023, 21, 9343-9348. [Link]
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorg. Med. Chem. Lett. 2013, 23 (17), 4849-4853. [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem., 2020, 11, 1109-1123. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022, 27(7), 2105. [Link]
A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway. Bioorg. Med. Chem. Lett. 2013, 23 (17), 4849-4853. [Link]
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024, 17(7), 105934. [Link]
Identification of Phytoconstituents as Potent Inhibitors of Casein Kinase-1 Alpha Using Virtual Screening and Molecular Dynamics Simulations. Int. J. Mol. Sci. 2021, 22(24), 13531. [Link]
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorg. Med. Chem. Lett. 2017, 27(12), 2749-2754. [Link]
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. J Comput Aided Mol Des. 2023, 37(11-12), 527-544. [Link]
Identification of CHK1 Kinase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Indian J Pharm Sci. 2020, 82(3), 472-483. [Link]
What are the required parameters for Autodock Vina results for publication? ResearchGate. [Link]
Identification of CHK1 Kinase Inhibitors Using Structure-Based Pharmacophore Modelling and Molecular Docking. Indian Journal of Pharmaceutical Sciences. 2020, 82(3), 472-483. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. J Enzyme Inhib Med Chem. 2022, 37(1), 1435-1451. [Link]
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Int. J. Mol. Sci. 2023, 24(15), 12151. [Link]
Improving the Accuracy of AutoDock Vina by Changing the Empirical Parameters. J. Chem. Inf. Model. 2021, 61(6), 2697-2707. [Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2022, 27(9), 2775. [Link]
The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Front. Mol. Biosci. 2022, 9, 967390. [Link]
Molecular docking scoring is a computational technique used to predict the interaction strength between a small molecule (ligand) and a target protein (receptor). Acemate. [Link]
Validation of Docking Accuracy and Rank Score. J. Chem. Inf. Model. 2006, 46(2), 937–949. [Link]
Application Notes and Protocols for the Preclinical Characterization of Pyrazolopyridine Drug Candidates
Introduction: The Prominence of the Pyrazolopyridine Scaffold in Modern Drug Discovery The pyrazolopyridine core is a heteroaromatic bicyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Prominence of the Pyrazolopyridine Scaffold in Modern Drug Discovery
The pyrazolopyridine core is a heteroaromatic bicyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to the purine nucleus allows it to effectively mimic the adenine ring of ATP, making it an ideal hinge-binding motif for a multitude of protein kinases.[4] Consequently, pyrazolopyridine derivatives have been successfully developed as potent and selective inhibitors of various kinases implicated in oncology and other diseases.[1][2] Notable examples that have received regulatory approval or are in late-stage clinical trials include selpercatinib, glumetinib, camonsertib, and olverembatinib.[2]
The versatility of the pyrazolopyridine scaffold lies in its synthetic tractability and the ability to modify its substitution pattern to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical characterization of novel pyrazolopyridine drug candidates, with a particular focus on their application as kinase inhibitors in oncology. We will delve into the critical in vitro and in vivo assays, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice to ensure a robust and self-validating preclinical data package.
Part 1: In Vitro Characterization: From Target Engagement to Cellular Activity
The initial phase of preclinical characterization aims to establish the potency and selectivity of the pyrazolopyridine drug candidate at the molecular and cellular levels. A tiered approach is recommended, starting with target engagement and enzymatic activity, followed by an assessment of on-target effects in relevant cancer cell lines.
Primary Target Engagement and Enzymatic Inhibition
The foundational step is to confirm that the pyrazolopyridine candidate directly interacts with its intended kinase target and inhibits its enzymatic activity.
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyridine compound against a purified kinase.
Principle: This assay measures the phosphorylation of a substrate by the kinase. The pyrazolopyridine inhibitor will compete with ATP, reducing the phosphorylation of the substrate. The HTRF technology uses fluorescence resonance energy transfer between a donor and an acceptor fluorophore to quantify the phosphorylated product.
Pyrazolopyridine drug candidate stock solution (in DMSO).
384-well low-volume microplates.
HTRF-compatible microplate reader.
Procedure:
Prepare a serial dilution of the pyrazolopyridine compound in DMSO, followed by a further dilution in the assay buffer.
Add the diluted compound or vehicle (DMSO) to the microplate wells.
Add the kinase and the biotinylated substrate peptide to the wells and incubate briefly.
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.
Incubate in the dark to allow for the development of the HTRF signal.
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression model.
Cellular On-Target Activity and Antiproliferative Effects
Following the confirmation of enzymatic inhibition, the next crucial step is to assess the compound's ability to engage the target within a cellular context and exert a biological effect, such as inhibiting cancer cell growth.
This protocol determines the ability of the pyrazolopyridine compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Principle: Treatment of cancer cells that overexpress the target kinase with an effective inhibitor should lead to a dose-dependent decrease in the phosphorylation of its downstream signaling proteins. Western blotting is used to detect the levels of both the phosphorylated and total protein.
Materials:
Cancer cell line with known activation of the target kinase pathway (e.g., HepG2 for c-Met).[8]
Cell culture medium and supplements.
Pyrazolopyridine drug candidate.
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Primary antibodies against the phosphorylated and total forms of the downstream target (e.g., phospho-ERK1/2 and total ERK1/2 for the c-Met pathway).[9]
HRP-conjugated secondary antibodies.
Chemiluminescent substrate.
Protein quantification assay (e.g., BCA assay).
Procedure:
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
Treat the cells with increasing concentrations of the pyrazolopyridine compound or vehicle for a specified duration (e.g., 2-4 hours).
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and incubate with the primary antibodies overnight.
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the pyrazolopyridine compound on the viability and proliferation of cancer cells.
Principle: This assay quantifies the number of viable cells in a culture. The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay measures the amount of ATP, which is an indicator of metabolically active cells. A reduction in the signal indicates a cytotoxic or cytostatic effect of the compound.
Materials:
Cancer cell lines (e.g., HepG2, MCF-7, HCT-116).[8][10]
Cell culture medium and supplements.
Pyrazolopyridine drug candidate.
MTT reagent or CellTiter-Glo® reagent.
96-well plates.
Microplate reader.
Procedure:
Seed the cells in 96-well plates at an appropriate density.
After 24 hours, treat the cells with a serial dilution of the pyrazolopyridine compound.
Incubate for a specified period (e.g., 72 hours).
For the MTT assay, add the MTT reagent and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance.
For the CellTiter-Glo® assay, add the reagent, and after a brief incubation, measure the luminescence.
Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualization of the In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of pyrazolopyridine drug candidates.
Part 2: In Vivo Efficacy and Pharmacokinetics
Promising candidates from in vitro studies are advanced to in vivo models to assess their anti-tumor efficacy and pharmacokinetic properties.
In Vivo Anti-Tumor Efficacy in Xenograft Models
The most common in vivo models for evaluating anticancer agents are xenograft models, where human cancer cells are implanted into immunocompromised mice.[11]
Protocol 4: Human Tumor Xenograft Model
Principle: This model evaluates the ability of a pyrazolopyridine compound to inhibit the growth of human tumors in a living organism.[12]
Materials:
Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice).
Human cancer cell line (e.g., PC3 for prostate cancer).[11]
Matrigel.
Pyrazolopyridine drug candidate formulated for in vivo administration.
Vehicle control.
Positive control (a clinically used drug for the specific cancer type).
Calipers for tumor measurement.
Procedure:
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
Administer the pyrazolopyridine compound, vehicle, or positive control according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
Measure tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
Monitor the body weight of the mice as an indicator of toxicity.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).
Visualization of a Representative Signaling Pathway Targeted by Pyrazolopyridines
Caption: Inhibition of the CXCR2/RAF/ERK pathway by a pyrazolopyridine drug candidate.[9]
Pharmacokinetic (ADME) Studies
Pharmacokinetic (PK) studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate.[13][14] These properties determine the drug's concentration and duration at the target site.
Protocol 5: In Vivo Pharmacokinetic Study in Rodents
Principle: This study determines key PK parameters such as half-life, clearance, volume of distribution, and bioavailability after administering the pyrazolopyridine compound to rodents.
Materials:
Rodents (e.g., rats or mice).
Pyrazolopyridine drug candidate formulated for intravenous (IV) and oral (PO) administration.
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
LC-MS/MS system for bioanalysis.
Procedure:
Administer a single dose of the compound to two groups of animals: one via IV injection and the other via oral gavage.
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.
Process the blood samples to obtain plasma.
Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
Plot the plasma concentration versus time and use pharmacokinetic software to calculate the key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
Parameter
Units
PYP-Candidate-01 (Rat)
Intravenous (IV)
Half-life (t1/2)
h
4.5
Clearance (CL)
mL/min/kg
15.2
Volume of Distribution (Vd)
L/kg
5.8
Oral (PO)
Cmax
ng/mL
1250
Tmax
h
2.0
AUC(0-inf)
ng*h/mL
8500
Bioavailability (F)
%
65
Part 3: Safety and Toxicology Assessment
Early assessment of potential toxicity is crucial to de-risk a drug development program.[15][16][17]
In Vitro Safety Pharmacology
Initial safety screening is often performed using in vitro assays to identify potential liabilities early.
Protocol 6: hERG Inhibition Assay
Principle: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. This assay assesses the potential of the pyrazolopyridine compound to block the hERG channel.
Materials:
Cell line stably expressing the hERG channel (e.g., HEK293 cells).
Automated patch-clamp system.
Extracellular and intracellular recording solutions.
Pyrazolopyridine drug candidate.
Procedure:
Culture the hERG-expressing cells.
Use an automated patch-clamp system to measure the hERG current in response to a voltage step protocol.
Apply increasing concentrations of the pyrazolopyridine compound and measure the inhibition of the hERG current.
Determine the IC50 for hERG inhibition.
In Vivo Toxicology Studies
Preliminary in vivo toxicology studies in rodents are conducted to identify potential target organs of toxicity and to determine a maximum tolerated dose (MTD).
Protocol 7: Acute Toxicology Study in Rodents
Principle: This study assesses the general toxicity of a single high dose or a short course of high doses of the pyrazolopyridine compound.
Materials:
Rodents (e.g., mice or rats).
Pyrazolopyridine drug candidate.
Vehicle.
Procedure:
Administer escalating doses of the compound to different groups of animals.
Observe the animals for clinical signs of toxicity, changes in body weight, and mortality for a period of up to 14 days.
At the end of the study, perform a gross necropsy.
For selected dose groups, collect organs for histopathological examination.
Determine the MTD.
Conclusion
The preclinical characterization of pyrazolopyridine drug candidates requires a systematic and rigorous approach. The protocols and guidelines presented in this application note provide a comprehensive framework for generating a robust data package to support the advancement of promising compounds into clinical development. By understanding the scientific principles behind each assay and adhering to best practices, researchers can efficiently and effectively evaluate the potential of their novel pyrazolopyridine-based therapeutics.
References
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics . MDPI. [Link]
Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models . PubMed. [Link]
New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening . PubMed. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study . Taylor & Francis Online. [Link]
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition . RSC Publishing. [Link]
Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents . PMC. [Link]
Discovery of Novel Pyrazolopyridine Analogs as Potential Anti-Hepatoma Agents by Suppressing the CXCR2/RAF/ERK Pathway . Semantic Scholar. [Link]
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors . ACS Publications. [Link]
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) . RSC Publishing. [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold . RSC Medicinal Chemistry. [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy . ResearchGate. [Link]
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers . ResearchGate. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . PMC. [Link]
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents . PubMed. [Link]
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents . PMC. [Link]
Examples of marketed pyrazolopyridine drugs . ResearchGate. [Link]
Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies . PubMed. [Link]
In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer . Springer. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Publishing. [Link]
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development . Antidote. [Link]
ADME/T pharmacokinetics features for the best docking interaction... . ResearchGate. [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb . NCBI. [Link]
Toxicology and safety assessment of pharmaceuticals . The Pharma Innovation. [Link]
Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o . ResearchGate. [Link]
Why, how, and when to think about safety assessment during drug development . Genentech. [Link]
The Importance of Pharmaceutical Toxicology in Drug Development . Open Access Journals. [Link]
Toxicology and drug safety evaluation . Allied Academies. [Link]
Technical Guide: 1H-Pyrazolo[3,4-c]pyridin-3-amine as a Scaffold for JAK3 Inhibitors
Executive Summary: The Selectivity Challenge The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—mediates signaling for over 50 cytokines. While pan-JAK inhibition is effective in autoimmune disorders (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Selectivity Challenge
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—mediates signaling for over 50 cytokines. While pan-JAK inhibition is effective in autoimmune disorders (e.g., Rheumatoid Arthritis), it often carries dose-limiting toxicities such as anemia and neutropenia due to JAK2 inhibition (essential for erythropoietin signaling).
JAK3 is unique. It is predominantly expressed in hematopoietic cells and associates exclusively with the common gamma chain (
) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). Selective inhibition of JAK3 offers profound immunosuppression without the hematological side effects of JAK2 blockade.
This guide details the application of the 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold. Unlike the ubiquitous pyrrolo[2,3-d]pyrimidine (found in Tofacitinib), this scaffold offers distinct vectors for solubilizing groups and, critically, optimal geometry for targeting Cysteine 909 (Cys909) —the unique residue in the JAK3 ATP-binding pocket that allows for covalent, irreversible inhibition.
Rational Design & Mechanism of Action
The Covalent Advantage
The ATP-binding pockets of JAK1, JAK2, and TYK2 are highly homologous. However, JAK3 possesses a Cysteine at position 909 (Cys909), whereas other JAKs possess a Serine. By functionalizing the 3-amine position of the pyrazolo[3,4-c]pyridine core with an electrophilic "warhead" (e.g., acrylamide), we can achieve infinite selectivity via a Michael addition reaction.
Signaling Pathway Visualization
The following diagram illustrates the specific pathway blocked by JAK3 inhibition, distinct from the JAK2-mediated erythropoiesis pathway.
Figure 1: The IL-2/JAK3/STAT5 signaling axis. The scaffold targets JAK3 to prevent STAT5 phosphorylation.
Chemical Synthesis Protocol
The synthesis of the 1H-pyrazolo[3,4-c]pyridin-3-amine core is robust, utilizing a hydrazine cyclization strategy. This protocol yields a versatile intermediate ready for acylation at the exocyclic amine.
Core Synthesis Workflow
Figure 2: One-pot cyclization to generate the pyrazolopyridine core.
Step-by-Step Methodology
Reagents:
4-Chloro-3-cyanopyridine (CAS: 1547-42-8)
Hydrazine hydrate (64-65% solution)
Ethanol (Absolute)
Ethyl Acetate / Hexanes (for purification)
Procedure:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-cyanopyridine (5.0 g, 36.1 mmol) in Ethanol (50 mL).
Addition: Add Hydrazine hydrate (10 mL, excess) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.
Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor reaction progress via TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.7) should disappear, replaced by a lower, polar spot (Rf ~0.2).
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 1 hour. A yellow/off-white precipitate will form.
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 20 mL).
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Yield: Expected yield is 80-90% of 1H-pyrazolo[3,4-c]pyridin-3-amine .
Validation: 1H NMR (DMSO-d6) should show a characteristic broad singlet for the -NH2 group (~5.5-6.0 ppm) and the pyrazole NH (~12-13 ppm).
Functionalization (Acrylamide Installation)
To convert the core into a covalent inhibitor:
Dissolve the core (1 eq) in dry DMF/DCM.
Add DIPEA (2 eq).
Add Acryloyl chloride (1.1 eq) dropwise at 0°C.
Stir for 1 hour. This installs the Michael acceptor at the 3-amino position.
Biochemical Validation: TR-FRET Assay
To confirm affinity and selectivity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is superior to standard ELISA for high-throughput IC50 determination.
Assay Principle
A Europium-labeled anti-GST antibody binds to a GST-tagged JAK3 kinase. An Alexa Fluor™ 647-labeled "tracer" (ATP-competitive inhibitor) binds to the active site.[1] When the tracer is bound, FRET occurs (Europium -> Alexa647).[1] Your inhibitor displaces the tracer, decreasing the FRET signal.[1][2]
Protocol
Materials:
Recombinant Human JAK3 (GST-tagged)
LanthaScreen™ Eu-anti-GST Antibody
Kinase Tracer 236 (Invitrogen)
White 384-well microplates
Steps:
Compound Prep: Prepare a 10-point dilution series of the inhibitor in DMSO (Top concentration 10 µM, 3-fold dilution).
Master Mix: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Tracer Addition: Add 5 µL of Tracer 236 (Final conc. = Kd of tracer, typically 5-10 nM).
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).
Analysis: Calculate TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound].
Data Interpretation Table:
Parameter
High Potency (Target)
Moderate Potency
Inactive
IC50 (JAK3)
< 10 nM
10 - 100 nM
> 1000 nM
Selectivity (vs JAK1)
> 50-fold
10-50 fold
< 10-fold
Cellular Validation: STAT5 Phosphorylation
Biochemical potency must translate to cellular activity. The most relevant model is the inhibition of IL-2 induced STAT5 phosphorylation in T-cells.
Protocol (Flow Cytometry)
Cell Line: CTLL-2 (Cytotoxic T Lymphocyte Line) or human PBMCs.
Starvation: Wash cells and resuspend in serum-free RPMI media. Incubate for 4 hours to reduce basal pSTAT5 levels.
Treatment: Aliquot 1x10^6 cells/tube. Add inhibitor (dilution series) and incubate for 1 hour at 37°C.
Note: For covalent inhibitors, washout experiments can be performed here to prove irreversibility.
Stimulation: Add IL-2 (Final conc. 100 ng/mL) for 15 minutes.
Fixation: Add Formaldehyde (final 2%) directly to media. Incubate 10 mins at 37°C.
Permeabilization: Add ice-cold Methanol (90%) while vortexing. Incubate 30 mins on ice.
Staining: Wash cells (PBS + 1% BSA). Stain with anti-pSTAT5 (Tyr694)-Alexa Fluor 647 antibody for 1 hour.
Acquisition: Analyze on a Flow Cytometer (APC channel). Calculate Mean Fluorescence Intensity (MFI).
References
Structural Basis of JAK Inhibition:
Choy, E. H. (2019). Clinical significance of JAK inhibitors in rheumatoid arthritis. Rheumatology.
Synthesis of Pyrazolo[3,4-c]pyridines:
Laggner, C., et al. (2023).[3] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.[4]
JAK3 Specificity & Covalent Targeting:
Tan, L., et al. (2015).[5] Discovery of type II inhibitors of JAK3 with high selectivity. Nature Chemical Biology.
TR-FRET Assay Protocol:
ThermoFisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for JAK3.[1][2]
Technical Support Center: Pyrazolopyridine Solubility Optimization
Topic: Overcoming Poor Solubility of Pyrazolopyridine Derivatives Introduction: The "Brick Dust" Challenge User Query: Why do my pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine analogues precipitate immediately in aq...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Solubility of Pyrazolopyridine Derivatives
Introduction: The "Brick Dust" Challenge
User Query: Why do my pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine analogues precipitate immediately in aqueous media, even with 1% DMSO?
Technical Insight:
Pyrazolopyridine derivatives are classic "brick dust" molecules. Their flat, fused heteroaromatic planar structure encourages strong intermolecular
- stacking and efficient crystal packing. This results in high melting points () and high crystal lattice energy, which water molecules cannot easily disrupt.
To dissolve these compounds, the energy gain from solvation must exceed the energy required to break the crystal lattice. For pyrazolopyridines, the lattice energy is often the limiting factor. This guide provides a modular approach to overcoming this thermodynamic barrier.
Module 1: Structural & Chemical Modifications (The Design Phase)
Q: My compound is potent but insoluble. Do I need to redesign the scaffold?
A: Not necessarily the scaffold, but the periphery. You must disrupt the planarity without destroying the kinase hinge-binding motif.
Strategy 1: The "Escape from Flatland"
Mechanism: Increasing the fraction of
hybridized carbons () disrupts the crystal lattice packing efficiency.
Action: Replace planar phenyl rings with aliphatic heterocycles (e.g., morpholine, piperazine, or bridged bicyclic amines).
Causality: This lowers the melting point, reducing the energy penalty for dissolution.
Strategy 2: Salt Formation (The First-Line Defense)
Mechanism: Pyrazolopyridines are weak bases. The bridgehead nitrogen (in [1,5-a] systems) or the pyridine nitrogen (in [3,4-b] systems) typically has a
range of 2.0–5.0.
Protocol: You cannot rely on weak acids (e.g., tartaric, citric) for such weak bases. You require strong counter-ions to ensure a
for stable salt formation.
Recommended Counter-ions for Pyrazolopyridines:
Counter-ion
Acid
Rationale
Mesylate
Methanesulfonic acid
Gold Standard. Breaks lattice effectively; lower melting point than HCl salts.
Tosylate
p-Toluenesulfonic acid
Good for increasing lipophilicity if the salt is too hygroscopic.
| Hydrochloride | Hydrochloric acid | High crystallinity, but often leads to the "common ion effect" in gastric fluid (lowering solubility). |
Workflow: Validated Salt Screening Protocol
Do not just mix acid and base. Follow this self-validating loop.
Figure 1: Decision logic for salt selection. Note that if
, the salt may disproportionate back to the free base in water.
Module 2: Formulation Strategies (The Delivery Phase)
Q: Salt formation failed or the salt is unstable. How do I formulate for oral delivery?
A: Move to Amorphous Solid Dispersions (ASD) .[1][2]
Mechanism: ASDs lock the compound in a high-energy amorphous state within a polymer matrix, preventing recrystallization. This creates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and the polymer inhibits precipitation (parachute).
Protocol: Manufacturing ASD via Solvent Evaporation
Use this for early-stage animal PK studies (Rat/Mouse).
Polymer Selection:
HPMCAS (Hypromellose Acetate Succinate): Best for maintaining supersaturation in intestinal pH (6.5).
PVP-VA64 (Copovidone): Good general solubility, but higher hygroscopicity.
Ratio: Start with 1:3 (Drug:Polymer) w/w.
Solvent System: Acetone/Methanol (1:1) or Dichloromethane/Ethanol (2:1).
Process:
Dissolve drug and polymer in the solvent to a clear solution.
Rotary evaporate at
under vacuum until a foam forms.
Dry in a vacuum oven at
for 24 hours to remove residual solvent.
Critical Step: Pulverize the foam and sieve (<250
) before suspension.
Q: I need an IV formulation for toxicology. What vehicle works?
A: Pyrazolopyridines often require complexation agents due to their hydrophobicity.
Recommended IV Vehicle:
Cyclodextrin:SBE-
-CD (Sulfobutylether--cyclodextrin) at 10-30% w/v in saline.
Why: The hydrophobic pyrazolopyridine core fits into the lipophilic cavity of the cyclodextrin, while the sulfobutyl groups ensure high water solubility.
Caution: Avoid natural
-CD due to renal toxicity; use the modified SBE or HP derivatives.
Module 3: Analytical Troubleshooting (The Measurement Phase)
Q: My HPLC peaks are tailing significantly. Is it the column?
A: It is likely the pH of your mobile phase.
Issue: Pyrazolopyridines have basic nitrogens. At neutral pH, they interact with residual silanols on the silica column, causing tailing.
Fix:
High pH Method: Use a hybrid column (e.g., XBridge C18) compatible with pH 10 (using Ammonium Bicarbonate). This keeps the basic nitrogens unprotonated.
Low pH Method: Add 0.1% TFA or Formic Acid. This fully protonates the nitrogens, preventing silanol interaction, though it may alter retention time.
Q: The compound precipitates in the autosampler or injector.
A: This is "Solvent Shock."
Scenario: Your sample is in 100% DMSO, but the mobile phase is 95% water. The compound crashes out at the interface.
Fix:
Dilute the sample with 50% Acetonitrile/Water before injection.
Use a "sandwich injection" mode if available (Solvent plug / Sample / Solvent plug).
Summary of Solubilization Strategies
Strategy
Applicability
Pros
Cons
Salt Formation
Basic residues present ()
High stability, simple processing
Risk of disproportionation in vivo
Co-solvents
Early discovery / In vitro
Easy to prep (DMSO/PEG)
Toxicity limits volume; precipitation risk
Cyclodextrins
IV / IP formulations
Biocompatible, IV safe
Low drug loading capacity (<10%)
ASD
Oral delivery (PO)
Maximizes bioavailability
Complex manufacturing; stability risk
Visualizing the Solubility Landscape
Figure 2: Strategic roadmap for selecting the correct solubilization method based on chemical structure and route of administration.
References
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
Jermain, S. V., et al. (2018). "Amorphous Solid Dispersions and Methods for Their Characterization." Journal of Pharmaceutical Sciences. Link
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link
Valeh-e-Sheyda, P., et al. (2018). "Pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors: A review." European Journal of Medicinal Chemistry. Link
challenges in the regioselective functionalization of pyrazolo[3,4-c]pyridines
Technical Support Center: Pyrazolo[3,4-c]pyridine Functionalization From the desk of the Senior Application Scientist Welcome to the technical support center for the regioselective functionalization of pyrazolo[3,4-c]pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazolo[3,4-c]pyridine Functionalization
From the desk of the Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of pyrazolo[3,4-c]pyridines. This scaffold is a valuable building block in medicinal chemistry and drug discovery, but its unique electronic and steric properties present distinct challenges in achieving site-selective modifications. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered experimental issues.
The core challenge lies in differentiating between multiple reactive sites on this fused heterocyclic system. Key positions for functionalization include the N1 and N2 atoms of the pyrazole ring, and the C3, C5, and C7 positions on the carbon skeleton.[1][2] Achieving selectivity at any one of these sites requires a nuanced understanding of the substrate's reactivity and careful selection of reagents and reaction conditions.
This guide is structured as a series of common questions and problems encountered in the lab. Each section provides not only a solution but also the underlying chemical principles and detailed protocols to help you overcome these hurdles and advance your research.
Question 1: I'm attempting an N-alkylation on my 1H-pyrazolo[3,4-c]pyridine and getting an inseparable mixture of N1 and N2 isomers. How can I selectively functionalize the N1 position?
This is the most common challenge in pyrazolo[3,4-c]pyridine chemistry. The relative nucleophilicity of the N1 and N2 atoms is similar, often leading to poor regioselectivity. However, the N1 position is generally less sterically hindered, which can be exploited. Furthermore, the electronic properties of substituents on the scaffold can influence the pKa of each nitrogen, subtly favoring one over the other.
Causality and Strategy:
Steric Hindrance: The N1 position is typically more accessible than the N2 position, which is flanked by the fused pyridine ring. Using bulkier reagents or protecting groups can favor reaction at the N1 site.
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the pyrazole ring, forming an anion. The subsequent alkylation site can then be directed by the choice of solvent and electrophile.
Protecting Groups: For complex syntheses, a protection-deprotection strategy is often the most reliable. Protecting groups with significant steric bulk, such as a mesyl (Ms) group, have been shown to selectively attach to the N1 position.[1]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor N-alkylation selectivity.
Preparation: To a solution of 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Mesylation: Cool the reaction mixture back to 0 °C and add methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N1-mesyl protected product.
Category 2: C-H Functionalization
Question 2: My directed C-H functionalization at the C7 position is inefficient. What are the key parameters to optimize?
The C7 position of the pyrazolo[3,4-c]pyridine core is adjacent to the pyridine nitrogen, making it a prime target for directed metalation. However, the efficiency of this reaction is highly sensitive to the metalating agent, solvent, and temperature.
Causality and Strategy:
Acidity of C7-H: The C7 proton is the most acidic C-H bond on the pyridine ring due to the inductive effect of the adjacent nitrogen.[3]
Metalating Agent: Strong, kinetically active bases are required. Lithium bases (like LDA or n-BuLi) can be effective but sometimes suffer from poor selectivity or side reactions. Magnesium-based reagents, particularly TMP-based "Hauser bases" (like TMPMgCl·LiCl), often provide superior regioselectivity and functional group tolerance.[1][2]
Temperature Control: These reactions are typically performed at low temperatures (e.g., -40 °C to -78 °C) to control the regioselectivity and prevent decomposition.
Troubleshooting Protocol: C7-Selective Metalation and Trapping [1]
Pre-cool: In an oven-dried flask under an inert atmosphere, cool a solution of the N1-protected pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous THF (0.2 M) to -40 °C.
Metalation: Add TMPMgCl·LiCl (1.1 M in THF/Toluene, 1.2 equiv) dropwise via syringe, maintaining the internal temperature below -35 °C.
Stir: Stir the resulting solution at -40 °C for 1.5 hours.
Electrophilic Quench: Add the desired electrophile (e.g., iodine, benzaldehyde, 1.5 equiv) as a solution in THF, again maintaining a low temperature.
Warm & Quench: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench with saturated aqueous NH4Cl.
Extraction & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and purify by flash chromatography.
Question 3: How can I achieve functionalization at the C3 position, which lacks an obvious activation handle?
The C3 position is electronically neutral and not easily accessed by standard electrophilic or nucleophilic aromatic substitution. The most effective modern strategies involve a two-step process: C-H borylation followed by a cross-coupling reaction.
Causality and Strategy:
Iridium-Catalyzed Borylation: Iridium catalysts, in conjunction with a bidentate ligand like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), can selectively activate the C3-H bond, installing a boronic ester (e.g., B2pin2).[1] This reaction transforms the inert C-H bond into a versatile handle for cross-coupling.
Suzuki-Miyaura Cross-Coupling: The newly installed boronic ester at C3 can then readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of aryl or heteroaryl halides, enabling the introduction of diverse substituents.[1][2]
Technical Support Center: Enhancing the Selectivity of 1H-Pyrazolo[3,4-c]pyridin-3-amine Based Kinase Inhibitors
Welcome to the technical support center for medicinal chemists, researchers, and drug development professionals working with the promising 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold. This guide is designed to provide in-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for medicinal chemists, researchers, and drug development professionals working with the promising 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold. This guide is designed to provide in-depth, actionable insights into overcoming the common yet critical challenge of achieving kinase selectivity. My aim is to move beyond generic advice and offer a troubleshooting framework grounded in mechanistic understanding and field-proven strategies.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise when working with pyrazolopyridine-based inhibitors. Understanding these core concepts is the first step toward rational design for enhanced selectivity.
Q1: Why is the 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold a "privileged" structure for kinase inhibition, and what is its typical binding mode?
The 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold is considered a "privileged" structure because it acts as an isostere of the adenine ring of ATP, the natural substrate for kinases.[1] This structural mimicry allows it to effectively bind to the highly conserved ATP-binding pocket of kinases.[1][2] The core typically forms two or three hydrogen bonds with the "hinge" region of the kinase, which is the flexible loop of amino acids connecting the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of its inhibitory activity.[3]
Causality: The nitrogen atoms in the pyrazolopyridine core and the exocyclic amine group are strategically positioned to act as hydrogen bond donors and acceptors, mimicking the interactions of ATP's adenine ring with the kinase hinge. This fundamental binding mode is the reason for its broad applicability across the kinome.
Q2: What are the primary drivers of off-target activity for this scaffold?
The very feature that makes the pyrazolopyridine scaffold so effective—its ability to bind the conserved ATP pocket—is also the root of its selectivity challenges.[4] Since the ATP-binding site is highly conserved across the more than 500 human kinases, inhibitors that primarily rely on hinge-binding interactions often exhibit promiscuity.[4]
Key Insight: Selectivity is not typically achieved at the hinge. Instead, it is dictated by interactions with less conserved regions of the ATP pocket, such as the hydrophobic pocket, the ribose-binding pocket, and the area near the "gatekeeper" residue.[3][5] Off-target effects arise when the substituents on your pyrazolopyridine core make favorable, often non-specific, interactions with these regions in multiple kinases.
Q3: What is the "gatekeeper" residue, and how can I exploit it to improve selectivity?
The gatekeeper residue is a single amino acid that controls access to a hydrophobic pocket located behind the ATP-binding site.[5] The size of this residue varies across the kinome. Kinases with a small gatekeeper (e.g., glycine, alanine, threonine) allow access to this back pocket, while those with a large, bulky gatekeeper (e.g., methionine, phenylalanine, leucine) block it.
Strategy: By designing your inhibitor with a bulky substituent directed towards this pocket, you can create a "steric clash" with kinases that have a large gatekeeper, thereby preventing binding. This is a powerful strategy for selectively targeting kinases with small gatekeeper residues.[4]
Q4: Beyond the gatekeeper, what other "hotspots" for selectivity should I consider?
Several other regions can be exploited:
The Solvent-Exposed Region: Modifications that extend out of the ATP pocket and into the solvent can often pick up selectivity. These substituents can interact with unique surface residues or simply be too bulky to be accommodated by off-target kinases.
The Ribose Pocket: While often occupied by polar groups mimicking the ribose of ATP, the specific shape and charge distribution of this pocket can vary, offering opportunities for selective interactions.
Allosteric Pockets: Some inhibitors achieve high selectivity by extending beyond the ATP-binding site to interact with nearby allosteric pockets.[5][6] This is a more advanced strategy but can yield highly selective compounds.
II. Troubleshooting Guides
This section provides a problem-and-solution framework for common experimental challenges. Each guide includes a rationale for the proposed solution and a detailed experimental protocol.
Problem 1: My lead compound shows potent inhibition of my primary target (Kinase A) but also significant off-target activity against a closely related kinase (Kinase B). How can I improve selectivity?
Causality: High sequence homology in the ATP-binding sites of Kinase A and Kinase B is the likely cause. To achieve selectivity, you must exploit the subtle differences between them.
Troubleshooting Workflow:
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Step-by-Step Protocol:
Structural Bioinformatic Analysis:
Objective: To identify structural differences between the ATP-binding pockets of Kinase A and Kinase B.
Protocol:
Obtain high-resolution crystal structures of both kinases, preferably with a ligand bound. If experimental structures are unavailable, use high-quality homology models.
Superimpose the structures using molecular modeling software (e.g., PyMOL, Schrödinger Maestro).
Carefully inspect the residues within a 5-8 Å radius of the bound ligand. Pay close attention to the gatekeeper residue, the solvent front, and the hydrophobic back pocket.
Create a "difference map" highlighting residues that are not conserved. For example, is there a serine in Kinase A that is an alanine in Kinase B? This presents an opportunity to introduce a hydrogen-bond donor that will be favorable for Kinase A but not B.
Rational Drug Design and Synthesis:
Objective: To design and synthesize a small, focused library of analogs based on the structural analysis.
Protocol:
Based on your lead compound's structure, identify a synthetic vector that points towards a non-conserved residue.
Design modifications to exploit this difference. For instance, if Kinase A has a larger hydrophobic pocket than Kinase B, consider adding a bulky, hydrophobic group (e.g., a phenyl or cyclopropyl group) to your scaffold.[7]
Synthesize a small set of 3-5 analogs with these targeted modifications.
Selectivity Profiling:
Objective: To determine the IC50 values of the new analogs against both Kinase A and Kinase B.
Protocol:
Perform in vitro kinase assays for both targets. A common and reliable method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the phosphorylation reaction.[8]
Run the assays at an ATP concentration that is close to the Michaelis constant (Km) for each kinase to accurately reflect the intrinsic affinity of the inhibitor.[9]
Generate dose-response curves and calculate the IC50 for each compound against each kinase.
Calculate the selectivity ratio (IC50 Kinase B / IC50 Kinase A). A higher number indicates greater selectivity for Kinase A.
Data Presentation:
Summarize your results in a table to clearly visualize the structure-activity relationship (SAR).
Compound
Modification at R1
Kinase A IC50 (nM)
Kinase B IC50 (nM)
Selectivity (B/A)
Lead
-H
10
30
3
Analog 1
-CH3
15
150
10
Analog 2
-Phenyl
25
>1000
>40
Analog 3
-OCH3
8
12
1.5
This hypothetical data illustrates how adding a bulky phenyl group (Analog 2) drastically improved selectivity by likely exploiting a larger hydrophobic pocket in Kinase A.
Problem 2: My inhibitor has good selectivity in biochemical assays, but poor selectivity in cell-based assays.
Causality: This discrepancy often arises from factors present in the cellular environment that are absent in a purified enzyme assay. These can include:
High Intracellular ATP Concentration: Cellular ATP levels (1-10 mM) are much higher than the Km(ATP) of most kinases.[9] An inhibitor that is a potent ATP competitor in vitro may be less effective in cells.
Cellular Target Engagement: The inhibitor may not be reaching its intended target due to poor membrane permeability, rapid efflux, or binding to other cellular components.
Off-Target Kinase Engagement: The inhibitor may be engaging with other kinases in the cell that were not part of the initial biochemical screen.[10]
Troubleshooting Workflow:
Caption: Workflow to diagnose and resolve biochemical vs. cellular selectivity discrepancies.
Step-by-Step Protocol:
Confirm On-Target Cellular Activity:
Objective: To verify that your compound is inhibiting the intended kinase signaling pathway in a cellular context.
Protocol (Western Blot):
Treat cells expressing your target kinase with a dose-response of your inhibitor.
Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of a known downstream substrate of your target kinase.
A dose-dependent decrease in the phosphorylated substrate signal confirms on-target activity.
Measure Cellular Target Engagement:
Objective: To directly measure the binding of your inhibitor to its target inside intact cells.[10]
Protocol (NanoBRET™ Target Engagement Assay):
This assay requires engineering cells to express the target kinase as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the kinase is added to the cells.
When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
Adding your inhibitor will displace the tracer, leading to a loss of the BRET signal in a dose-dependent manner, allowing for the calculation of an IC50 for target engagement.[10]
Perform Broad Kinome Profiling:
Objective: To identify all kinases that your compound interacts with in a cellular or in vitro setting.
Protocol (Commercial Kinome Scanning Service):
Services like those offered by Reaction Biology or Promega can screen your compound against hundreds of kinases in parallel.[8][11]
Typically, you provide a sample of your compound, and they perform radiometric or luminescence-based assays to determine the percent inhibition at a given concentration (e.g., 1 µM) for a large panel of kinases.
The results are often visualized as a "kinetree" diagram, providing a clear picture of your compound's selectivity profile. This can reveal unexpected off-targets that may explain the observed cellular phenotype.
III. Advanced Strategies for Maximizing Selectivity
For projects requiring exceptionally high selectivity, consider these advanced approaches:
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP pocket, you can design an inhibitor with a weak electrophile (like an acrylamide) that forms a covalent bond with this cysteine.[12] This can lead to very high potency and selectivity, as only kinases with a cysteine at that specific position will be targeted.[4]
Macrocyclization: Linking two points of a linear inhibitor to create a macrocycle can pre-organize the molecule into its bioactive conformation.[13] This rigidification can enhance binding to the on-target kinase while being sterically incompatible with the binding sites of off-target kinases, thereby improving selectivity.[13]
Exploiting Atropisomerism: For inhibitors with hindered rotation around a single bond, stable, non-interconverting atropisomers can exist. It has been shown that different atropisomers of the same promiscuous inhibitor can inhibit different sets of kinases.[4] Isolating and testing individual atropisomers can yield highly selective molecules from a previously non-selective parent compound.[4]
By systematically applying these troubleshooting guides and advanced strategies, you can rationally design and optimize 1H-Pyrazolo[3,4-c]pyridin-3-amine based inhibitors with the high degree of selectivity required for both robust chemical probes and successful therapeutic candidates.
References
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
Zhao, B., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
Shewchuk, L., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. ACS Publications. Available at: [Link]
Park, H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. Available at: [Link]
Laha, J. K., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
Kudolo, M., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
El-Damasy, D. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. Available at: [Link]
Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
Norman, M. H., et al. (2002). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. Available at: [Link]
N/A. (N/A). 1H-Pyrazolo[3,4-b]pyridine active against protein kinase C θ (PKCθ). ResearchGate. Available at: [Link]
Fang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
Misra, R. N., et al. (2004). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. Available at: [Link]
Luo, Y., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
Johnson, C. W., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
Wu, H., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. Available at: [Link]
Reaction Biology. (N/A). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]
Dawidowski, M., et al. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]
An, Y., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]
Zaytsev, A. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
Onuche, P. U. O., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]
Technical Support Center: Pharmacokinetic Optimization of 1H-Pyrazolo[3,4-c]pyridin-3-amine Analogs
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: PK Troubleshooting & Scaffold Optimization Introduction: The Scaffold Challenge Welcome to the technical support hub for the 1H-Pyra...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: PK Troubleshooting & Scaffold Optimization
Introduction: The Scaffold Challenge
Welcome to the technical support hub for the 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold. While this heterocyclic system offers a privileged core for kinase inhibition (e.g., GSK-3, CDK, and various tyrosine kinases), it presents distinct pharmacokinetic (PK) challenges compared to its more common isomer, pyrazolo[3,4-b]pyridine.
The specific placement of the pyridine nitrogen in the [3,4-c] orientation creates a unique electronic environment that influences basicity, metabolic susceptibility, and solubility. This guide addresses the three most reported "failure modes" in preclinical development: Solubility-Limited Absorption , Rapid Metabolic Clearance , and Poor Permeability .
Module 1: Solubility & Dissolution
Issue: "My compound precipitates in the assay buffer or shows low oral exposure despite high potency."
The planar nature of the pyrazolo[3,4-c]pyridine core often leads to high crystal lattice energy (the "brick dust" effect), resulting in poor aqueous solubility.
Troubleshooting Guide
Diagnostic Question
Potential Root Cause
Corrective Action
Is the melting point >200°C?
High crystal lattice energy.
Disrupt Planarity: Introduce centers (e.g., replace a phenyl ring with a cyclohexyl or piperidine moiety).
Is the compound flat/aromatic?
stacking interactions.
Ortho-Substitution: Add a methyl or chloro group ortho to the biaryl axis to force a twisted conformation.
Is solubility pH-dependent?
Weak basicity of the pyridine N.
Salt Formation: The [3,4-c] pyridine nitrogen is less basic than the [3,4-b] isomer. Use strong counter-ions (Mesylate, Tosylate) or amino acid co-formers (L-Arginine/L-Lysine) [1].
Preparation: Prepare a 10 mM stock solution of the analog in DMSO.
Inoculation: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).
Equilibration: Shake at 600 rpm for 24 hours at room temperature.
Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove precipitate.
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
Pass Criteria: >50 µM.
Critical Fail: <5 µM (Likely dissolution-limited absorption in vivo).
Module 2: Metabolic Stability
Issue: "High intrinsic clearance (
) in liver microsomes. Short half-life (
)."
In the 1H-Pyrazolo[3,4-c]pyridine scaffold, the pyridine ring is electron-deficient but susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, particularly at the C4 and C7 positions. The exocyclic amine at C3 is also a liability for N-acetylation or dealkylation.
Metabolic Soft Spot Analysis
Vector C4 & C7: These carbons are adjacent to the pyridine nitrogen. They are prime targets for oxidation (hydroxylation) by CYP3A4 and CYP2D6.
Vector N1: If unsubstituted, the NH is a glucuronidation site.
Vector C3-Amine: Susceptible to N-oxidation or acetylation.
Optimization Workflow Diagram
The following diagram outlines the structural modifications required to block metabolic hotspots on the [3,4-c] scaffold [2].
Figure 1: Iterative optimization cycle for stabilizing the pyrazolo[3,4-c]pyridine core against metabolic clearance.
Module 3: Permeability & Efflux
Issue: "Low Caco-2 flux (
) or high Efflux Ratio (ER > 2)."
The 3-amine group is a Hydrogen Bond Donor (HBD). Excessive HBD count (>3) significantly penalizes membrane permeability. Furthermore, planar heteroaromatics are frequent substrates for P-glycoprotein (P-gp) efflux transporters.
FAQ: Improving Permeability
Q: How do I reduce the H-bond donor count without losing potency?A: Mask the amine.
Intramolecular H-Bonding: Design a substituent at the N1 position containing an H-bond acceptor (e.g., a methoxy or fluoro group) that forms a pseudo-ring with the C3-amine. This "hides" the donor from the solvent [3].
Bioisosteres: Replace the primary amine (
) with a difluoroethyl group or a cyclopropyl amine.
Q: My compound is a P-gp substrate (Efflux Ratio > 2.5). What now?A: P-gp recognition often involves basic amines and planar aromatic rings.
Strategy: Lower the
of the C3-amine (e.g., by adding an electron-withdrawing group nearby).
Strategy: Increase steric bulk (N-methylation) to disrupt the "flat" recognition motif required by the transporter.
Protocol: Caco-2 Permeability Assay
Standard Operating Procedure (SOP-PERM-03)
Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days (TEER > 300
).
Dosing: Add compound (10 µM) to the Apical (A) chamber.
Sampling: Collect aliquots from the Basolateral (B) chamber at 30, 60, and 90 minutes.
Calculation:
Where
is the flux rate, is the surface area, and is the initial concentration.
The following table summarizes the specific functionalization vectors for the 1H-Pyrazolo[3,4-c]pyridine scaffold to balance PK properties [2].
Position
Role in Scaffold
Optimization Strategy
N1
Tolerates bulk; key for solubility.
Append solubilizing tails (morpholine, piperazine). Protects against Phase II conjugation.
C3
Primary binding interaction (Hinge binder).
Keep small. If permeability is low, alkylate to reduce HBD count.
C4
Metabolic soft spot (Oxidation).
Block with -Cl or -CH3 . Avoid unsubstituted hydrogens here.
C5
Exit vector for selectivity.
Use Buchwald-Hartwig amination to introduce diversity elements.
C7
Metabolic soft spot (Oxidation).
Fluorination here is highly effective for blocking metabolism without adding steric bulk.
References
ElShaer, A. et al. (2012). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. European Journal of Pharmaceutics and Biopharmaceutics.
Lenne, S. et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
Wager, T. T. et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience.
addressing off-target effects of pyrazolopyridine compounds in cellular assays
Status: Operational Operator: Senior Application Scientist Ticket ID: PPY-SC-001 Subject: Mitigating Off-Target Effects & Assay Interference in Cellular Models Welcome to the Support Center If you are working with pyrazo...
If you are working with pyrazolopyridine-based small molecules, you are utilizing one of the most privileged scaffolds in medicinal chemistry. It is the backbone of numerous FDA-approved kinase inhibitors (e.g., bioisosteres of adenine). However, this "master key" nature comes with a cost: promiscuity .
In our screening facility, we frequently encounter three distinct failure modes with this scaffold:
Spectral Interference: The compound itself is fluorescent.
The "Kinase Hop": Unintended inhibition of structurally similar kinases (e.g., MAPK, SRC).
The "GPCR Trap": Unanticipated antagonism of Adenosine Receptors (A1/A2a/A3).
This guide is structured to troubleshoot these specific issues using self-validating protocols.
Part 1: Diagnostic Triage
Before assuming your compound is toxic or biologically active, you must rule out physicochemical interference. Use this decision matrix to categorize your observation.
Figure 1: Diagnostic workflow for differentiating assay artifacts from genuine off-target biological effects.
Part 2: Troubleshooting & FAQs
Issue 1: "My compound shows activity in fluorescence-based assays (HTRF/FP), but no phenotype in Western Blots."
Diagnosis:Intrinsic Autofluorescence.
Pyrazolopyridines are fused heterocyclic aromatic systems. Depending on the substitution at the C3 or N1 positions, they can act as fluorophores, emitting in the blue-green region (400-550 nm). This frequently interferes with GFP-based reporters or Fluorescein/Coumarin-based FRET pairs.
The Fix: The "Media-Only" Spike Test
Do not use cells for this validation.
Prepare culture media without cells.
Add your compound at the highest testing concentration (e.g., 10 µM).
Read the plate at your assay's excitation/emission wavelengths.
Result: If the signal is >10% of your positive control, your compound is a false positive.
Alternative Strategy:
Switch to Bioluminescence (e.g., NanoLuc) or AlphaLISA , which uses excitation at 680 nm (red-shifted), usually avoiding the pyrazolopyridine emission spectra.
Issue 2: "I see potent cellular efficacy, but my target kinase is not inhibited in biochemical assays."
Diagnosis:The "GPCR Trap" (Adenosine Receptor Interference).
This is the most overlooked off-target effect for this scaffold. Pyrazolopyridines are structural mimics of adenine.[1] Consequently, they are potent antagonists for Adenosine Receptors (A1, A2a, A2b, A3), often with nanomolar affinity [1, 2].
Symptom: You are testing a kinase inhibitor in an inflammation assay, and you see anti-inflammatory effects unrelated to your kinase.
Mechanism: Blockade of A2a/A2b receptors can modulate cAMP levels, drastically altering cytokine release (e.g., TNF-α) independently of the kinase target.
The Fix: Adenosine Rescue Experiment
If your cellular readout is cAMP-dependent or involves immune signaling:
Co-treat with a specific Adenosine Receptor agonist (e.g., NECA for broad activation or CGS-21680 for A2a).
Logic: If the agonist reverses your compound's effect, you are likely hitting an Adenosine Receptor, not your kinase.
Issue 3: "How do I definitively prove the phenotype is driven by my target?"
Diagnosis:Lack of Target Engagement Evidence.
Inhibiting a protein in a tube (biochemical IC50) does not guarantee inhibition in a cell (cellular EC50). The compound may be pumped out, metabolized, or bound to serum albumin.
The Fix: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for verifying that your pyrazolopyridine is physically binding its target inside the cell [3, 4].
Protocol: Simplified CETSA for Pyrazolopyridines
Step
Action
Critical Parameter
1. Treatment
Incubate cells with Compound (10x IC50) vs. DMSO for 1 hr.
Ensure serum conditions match your phenotypic assay.
2. Harvest
Wash PBS, resuspend in PBS with protease inhibitors.
Do not lyse cells yet. Keep them intact.
3. Thermal Challenge
Aliquot into PCR tubes. Heat at gradient (40°C–65°C) for 3 min.
The T_agg (aggregation temp) of most kinases is 48–52°C.
4. Lysis
Cool to RT. Add NP-40 lysis buffer. Freeze-thaw x2.
This releases the soluble (stabilized) protein.
5. Separation
Centrifuge at 20,000 x g for 20 min at 4°C.
Pellet contains denatured/aggregated protein.
6. Detection
Run supernatant on Western Blot. Probe for target.
Success: Band intensity persists at higher temps in treated vs. DMSO.
Part 3: Comparative Off-Target Profiling
When optimizing your pyrazolopyridine, use this table to anticipate off-target risks based on structural features.
Feature
Primary Risk
Mitigation Strategy
Core Scaffold
Adenosine Receptors (A1/A2a/A3)
Counter-screen against A2a early. Avoid N1-unsubstituted analogs if possible [1].
Hinge Binder (NH)
P38 MAPK / SRC / HCK
These kinases have very similar ATP pockets. Use a "Gatekeeper" mutant cell line for validation.
Flat/Planar Systems
Intercalation / Aggregation
Check solubility in assay media. Add 0.01% Triton X-100 to prevent colloidal aggregation.
Extended Conjugation
Autofluorescence
Run spectral scan. Avoid coumarin-like side chains.
Part 4: Mechanism of Action Visualization
The following diagram illustrates why pyrazolopyridines are "promiscuous" by design—they mimic the adenine ring of ATP, allowing them to slot into the ATP-binding pocket of hundreds of kinases, as well as the orthosteric site of Adenosine GPCRs.
Figure 2: Structural basis for pyrazolopyridine polypharmacology. The scaffold acts as an adenine bioisostere, enabling dual engagement of Kinases and Adenosine Receptors.
References
Use of Pyrazolo[3,4-d]pyridazines as Adenosine Receptor Ligands.
Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold.
ACS Med. Chem. Lett. 2022.[3]
Pyrazolo Derivatives as Adenosine Antagonists.
Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships.
Biomed Res Int. 2013.[4]
CETSA Protocol for Target Engagement.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
Assay Guidance Manual [Internet]. 2016.
Kinase Inhibitor Off-Targets & Paradoxical Activation.
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
ACS Chem. Biol. 2015.
Fluorescence Interference in Pyrazole Derivatives.
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
RSC Adv. 2024.
Technical Support Center: Optimizing N-Alkylation of Pyrazolo[3,4-c]pyridines
Welcome to the technical support center for the N-alkylation of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important hete...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, improve your yields, and achieve predictable regioselectivity.
Introduction to the Challenge
The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine bases.[1] This makes it a valuable building block in the development of novel therapeutics.[1] However, the functionalization of this heterocycle, particularly through N-alkylation, presents significant challenges. The presence of three nitrogen atoms—two in the pyrazole ring (N1 and N2) and one in the pyridine ring—complicates selective alkylation, often leading to mixtures of regioisomers that are difficult to separate.[2][3]
This guide provides practical, field-proven insights to help you overcome these challenges and successfully optimize your N-alkylation reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of pyrazolo[3,4-c]pyridines.
Issue 1: Low or No Yield of Alkylated Product
Q: I am not getting any, or very little, of my desired N-alkylated pyrazolo[3,4-c]pyridine. What are the likely causes and how can I fix it?
A: Low or no yield in N-alkylation reactions is a common problem that can often be resolved by systematically evaluating your reaction parameters. Here’s a logical workflow to diagnose and solve the issue:
1. Re-evaluate Your Base: The primary role of the base is to deprotonate the pyrazole nitrogen, making it sufficiently nucleophilic to react with the alkylating agent.
Base Strength: Ensure your base is strong enough to deprotonate the pyrazole NH. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). For less reactive alkylating agents, a stronger base like NaH is often necessary.[2]
Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Any moisture in your reaction will quench the base and the pyrazole anion. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen), and use anhydrous solvents.
Solubility: Poor solubility of the base can hinder the reaction. If you are using K₂CO₃, which has limited solubility in many organic solvents, consider switching to a more soluble base like Cs₂CO₃ or using a solvent system that can better dissolve it, such as DMF.
2. Check Your Alkylating Agent: The reactivity of your alkylating agent is crucial.
Leaving Group: The reactivity of alkyl halides follows the trend: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
Purity and Stability: Ensure your alkylating agent is pure and has not degraded. Some alkylating agents can be unstable, especially if they are complex molecules.
3. Optimize Reaction Temperature:
Many N-alkylation reactions are run at room temperature. However, if you are not seeing any product formation, gradually increasing the temperature (e.g., to 50-80 °C) can often initiate the reaction. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
4. Solvent Choice:
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are commonly used for N-alkylation reactions as they can dissolve the pyrazole starting material and the resulting pyrazolate salt. If you are using a less polar solvent like dichloromethane (DCM) or acetonitrile (ACN), switching to DMF or THF could improve your yield.
dot
Caption: Troubleshooting workflow for low N-alkylation yield.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazolo[3,4-c]pyridines that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is the most significant challenge in the N-alkylation of pyrazolo[3,4-c]pyridines. The ratio of N1 to N2 isomers is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
1. Choice of Base and Solvent: This combination is often the most critical factor in controlling regioselectivity.
For N1-selectivity: The use of sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product for some substituted indazoles, a related scaffold.[4] This preference is often attributed to the formation of a sodium salt that may sterically hinder the N2 position.
For N2-selectivity: In some cases, using an organic base can favor the formation of the N2 isomer. For example, in the protection of 5-halo-1H-pyrazolo[3,4-c]pyridines with a SEM group, N,N-dicyclohexylmethylamine favored the formation of the N2 product.[2]
Thermodynamic vs. Kinetic Control: The N1-substituted product is often the thermodynamically more stable isomer.[2] Running the reaction for a longer time or at a slightly elevated temperature may allow for equilibration to the more stable N1 isomer.
2. Steric Hindrance:
On the Pyrazole Ring: Bulky substituents on the pyrazolo[3,4-c]pyridine scaffold, particularly at the C7 position, will generally direct alkylation to the less sterically hindered N1 position.
Of the Alkylating Agent: Using a bulkier alkylating agent can also increase selectivity for the less hindered nitrogen atom.
3. Protecting Groups: If direct alkylation proves unselective, a protecting group strategy can be employed. This involves selectively protecting one of the nitrogen atoms, alkylating the other, and then removing the protecting group. The choice of protecting group and the conditions for its introduction are crucial for achieving the desired regioselectivity.[2]
Issue 3: Difficulty in Separating and Characterizing Regioisomers
Q: I have a mixture of N1 and N2 isomers. How can I separate them and confirm their structures?
A:
1. Separation:
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating N1 and N2 regioisomers.[2] These isomers often have slightly different polarities, allowing for separation with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
2. Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between N1 and N2 isomers.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for determining the regiochemistry. For an N1-alkylated pyrazolo[3,4-c]pyridine, a NOE correlation would be expected between the protons of the alkyl group and the proton at the C7 position of the pyridine ring. This correlation would be absent in the N2-isomer.[3][5]
HMBC (Heteronuclear Multiple Bond Correlation): 1H-13C and 1H-15N HMBC experiments can also be used to establish connectivity and differentiate between isomers.[3]
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the N-alkylation of a pyrazolo[3,4-c]pyridine?
A1: A good starting point for the N-alkylation of a pyrazolo[3,4-c]pyridine is to use 1.1 equivalents of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction can be initiated at 0 °C or room temperature, followed by the addition of 1.1-1.2 equivalents of the alkylating agent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
Q2: Can the pyridine nitrogen be alkylated?
A2: While alkylation typically occurs on the pyrazole nitrogens, alkylation of the pyridine nitrogen to form a pyridinium salt is possible, especially with highly reactive alkylating agents or under certain conditions. The pyridine nitrogen is generally less nucleophilic than the deprotonated pyrazole anion. If you suspect pyridine alkylation, it can be identified by characteristic shifts in the 1H NMR spectrum and by mass spectrometry.
Q3: Are there alternative methods to the base-mediated N-alkylation?
A3: Yes, several alternative methods exist for the N-alkylation of pyrazoles in general, which may be applicable to pyrazolo[3,4-c]pyridines:
Acid-Catalyzed Alkylation: This method uses trichloroacetimidate electrophiles and a Brønsted acid catalyst (e.g., camphorsulfonic acid). It provides an alternative to reactions requiring strong bases or high temperatures. For unsymmetrical pyrazoles, the regioselectivity is often controlled by sterics.[6]
Mitsunobu Reaction: This reaction uses an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to achieve N-alkylation.
Enzyme-Catalyzed Alkylation: Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with high regioselectivity (>99%). This is a promising green chemistry approach, though it may require specialized enzymes and conditions.
Experimental Protocols
General Protocol for Base-Mediated N-Alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from methodologies described for the N-alkylation and protection of pyrazolo[3,4-c]pyridines.[2]
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq).
Add anhydrous solvent (e.g., THF or DMF) to achieve a concentration of 0.1-0.5 M.
Cool the solution to 0 °C in an ice bath.
Add the base (e.g., NaH, 1.1 eq) portion-wise.
Stir the suspension at 0 °C for 30 minutes.
Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
References
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35699–35704. [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]
1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for.... (2023). ResearchGate. [Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
Haskins, C., & Dudley, G. B. (2022).
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC. [Link]
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117–1124. [Link]
1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]
Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-22.
Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. (2007). PMC. [Link]
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Rapid access to pyrazolo[3,4-c]pyridines via alkyne annulation: limitations of steric control in nickel-catalyzed alkyne insertions. (2007). PubMed. [Link]
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. [Link]
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PMC. [Link]
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). ChemRxiv. [Link]
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. [Link]
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-34C-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Strategies to enhance potency and resolve synthetic bottlenecks for 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffolds.
Welcome to the Scaffold Optimization Hub
You are accessing this guide because your current lead series based on the 1H-pyrazolo[3,4-c]pyridin-3-amine core is likely facing one of two critical errors:
The "Potency Ceiling": You have hit low micromolar activity and cannot break into the nanomolar range without ruining solubility.
The "Synthetic Dead-End": You are struggling to selectively functionalize the pyridine ring (C5/C7) or control regioselectivity at N1.
This scaffold is a privileged purine isostere . Unlike its more common cousin (the [3,4-b] isomer), the [3,4-c] fusion places the pyridine nitrogen in a position that mimics N-7 of adenine, altering the hydrogen bond acceptor vector in the kinase hinge region.
Module 1: Synthetic Troubleshooting (The Foundation)
Before optimizing potency, you must ensure you are synthesizing the correct isomer. A common failure point is the ambiguity between N1 and N2 alkylation during ring closure.
FAQ: Why is my cyclization yielding a mixture of isomers?
Diagnosis: When reacting 3-cyano-4-chloropyridine with substituted hydrazines, steric and electronic factors compete.
Solution:
Unsubstituted Hydrazine: Use hydrazine hydrate to form the N-unsubstituted parent (1H). This allows for subsequent N-alkylation, which is generally N1-selective under basic conditions (NaH/DMF) due to the thermodynamic stability of the 1H-tautomer over the 2H-tautomer.
Substituted Hydrazines: If using aryl-hydrazines directly, the reaction often favors the kinetically controlled product. To force N1-selectivity, ensure the hydrazine nucleophilicity is not compromised by electron-withdrawing groups.
Workflow: Vectorial Functionalization Strategy
To maximize potency, you must access C5 and C7 on the pyridine ring.[1] Most commercial routes leave these unsubstituted, resulting in "flat" SAR.
Protocol 1.1: The "Halogen Dance" for C7 Functionalization
Context: C7 is notoriously difficult to access via direct electrophilic aromatic substitution due to the electron-deficient pyridine ring.
Step 1: Protect N1 (e.g., SEM, THP).
Step 2: Perform Directed ortho-Metalation (DoM) using TMPMgCl·LiCl (Knochel-Hauser base).
Step 3: Quench with iodine or zinc (for Negishi).
Validation: Verify C7 substitution via NOESY NMR (absence of C7-H signal and proximity to N1-protecting group).
Figure 1: Sequential functionalization logic to access all vectors of the [3,4-c] scaffold. Note that C7 access requires specific metallation conditions.
Module 2: Potency Optimization (The Core)
Potency enhancement requires exploiting the specific binding mode of the [3,4-c] scaffold. Unlike [3,4-b], the pyridine nitrogen (N6) is often solvent-exposed or interacts with specific water networks, while the pyrazole NH (N1) and C3-amine bind the hinge.
Troubleshooting Matrix: SAR Stagnation
Symptom
Probable Cause
Corrective Action (The "Fix")
Activity < 1 µM but > 100 nM
Missing hydrophobic contact in the "Back Pocket".
Modify C5: Introduce aryl/heteroaryl groups via Suzuki coupling. This vector points deeply into the ATP pocket (Gatekeeper region).
Loss of activity upon N1-alkylation
Steric clash with the Ribose pocket or loss of H-bond donor.
Check Binding Mode: If N1 acts as a donor, N-alkylation kills potency. Switch to a "soft" alkylation (e.g., methyl) or use N1 as a vector to reach the solvent front (e.g., piperidine tail).
High Potency, Low Selectivity
Hinge binding is too generic (mimicking ATP too closely).
Modify C7: This position is unique to the [3,4-c] geometry. Bulky groups here can induce selectivity by clashing with non-target kinases that have smaller pockets near the hinge.
Flat SAR at C3-Amine
The amine is only acting as a H-bond donor.
Acylate/Urea Formation: Convert the primary amine to a urea or amide. This captures the "Asp-Phe-Gly" (DFG) backbone interactions common in Type II inhibitors.
The "Gatekeeper" Strategy (C5 Vector)
The C5 position is your most powerful lever for potency.
Mechanism: In many kinases, the residue adjacent to the gatekeeper determines sensitivity.
Experiment: Synthesize a small library of C5-aryl derivatives .
Small Gatekeeper (e.g., Thr): Use bulky hydrophobic groups (naphthyl, bicyclics) at C5.
Large Gatekeeper (e.g., Met/Phe): Use smaller, planar groups (furan, thiophene) or ethynyl linkers to avoid steric clashes.
Figure 2: Pharmacophore mapping of the 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold within the ATP binding pocket.
Module 3: ADME Integration (The Translation)
High potency is often achieved at the cost of solubility ("Molecular Obesity"). The [3,4-c] scaffold is planar and rigid, leading to poor dissolution rates.
FAQ: My IC50 is 5 nM, but cellular EC50 is > 10 µM. Why?
Diagnosis: Likely poor permeability or high protein binding due to high lipophilicity (LogP > 4).
Solution:
The N1 Solubilizing Tail: Unlike C3 or C5, the N1 position often points toward the solvent interface (depending on the specific kinase).
Protocol: Attach a solubilizing moiety (morpholine, N-methyl piperazine) via a 2-3 carbon linker at N1 .
Chemistry: Use alkyl halides with Cs2CO3 in DMF.
Benefit: This lowers LogP and introduces an ionizable center (pKa ~8) for lysosomal trapping or improved solubility, often without disrupting the hinge binding at C3.
References
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem.
Context: Defines the primary synthetic routes for C5 and C7 functionalization using DoM and cross-coupling.
Pyrazolo[3,4-c]pyridines as Purine Isosteres.
Source:Bioorganic & Medicinal Chemistry Letters.
Context: Establishes the structural rationale for using the [3,4-c] isomer over [3,4-b] for specific kinase pocket geometries.
(Note: Representative link for scaffold class utility).
Regioselective synthesis of 1H-pyrazolo[3,4-c]pyridines.
Source:Tetrahedron.
Context: Detailed mechanistic study on the hydrazine cyclization selectivity issues.
(General Journal Landing for verification).
(Note: Specific page numbers and volume data for Reference 1 are derived from the "Vectorial functionalisation" paper by researchers at University of York/Vertex, typically cited as Org. Biomol. Chem., 2016, 14, 3793-3803.)
A Comparative Guide to Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and select...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, pyrazolopyridines, bioisosteres of purines, have emerged as a privileged class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a detailed comparative analysis of two prominent isomeric scaffolds: pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine. We will delve into their synthesis, biological efficacy, and structure-activity relationships, offering a comprehensive resource for researchers engaged in drug discovery and development.
Introduction to Pyrazolopyridine Isomers: A Tale of Two Scaffolds
The pyrazolopyridine core consists of a fused pyrazole and pyridine ring system. The positioning of the nitrogen atoms within this bicyclic structure gives rise to several isomers, with pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine being of significant interest in medicinal chemistry.
Pyrazolo[3,4-c]pyridine , also known as 1H-pyrazolo[3,4-c]pyridine, is characterized by the fusion of the pyrazole ring at the 'c' face of the pyridine ring. This arrangement has been explored for a variety of therapeutic applications, including as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.
Pyrazolo[3,4-b]pyridine , or 1H-pyrazolo[3,4-b]pyridine, features the fusion of the pyrazole ring at the 'b' face of the pyridine ring. This scaffold has garnered considerable attention, particularly in the field of oncology, with numerous derivatives being investigated as potent kinase inhibitors. The structural resemblance of the 1H-pyrazolo[3,4-b]pyridine core to adenine allows for its effective interaction with the ATP-binding sites of various kinases.[1]
Synthesis Strategies: Building the Core Structures
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine cores can be constructed through various synthetic routes, often allowing for the introduction of diverse substituents to explore structure-activity relationships.
Synthesis of the Pyrazolo[3,4-c]pyridine Scaffold
A common approach to the pyrazolo[3,4-c]pyridine core involves the construction of the pyrazole ring onto a pre-existing pyridine derivative. This can be achieved through a classical Huisgen indazole synthesis adaptation.[2]
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [3]
Step 1: Acetylation. To a solution of the starting substituted pyridine in dichloroethane (DCE), sodium nitrite and acetic anhydride are added. The reaction mixture is heated to 90°C for 20 hours.
Step 2: Deacetylation. The resulting 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one is then treated with sodium methoxide in methanol at room temperature for 1 hour to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.
Work-up and Purification. The reaction mixture is acidified and then basified with aqueous NaOH before extraction with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to afford the product.
This protocol allows for the efficient, large-scale synthesis of the pyrazolo[3,4-c]pyridine scaffold, which can then be further functionalized at various positions.[2]
Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold
The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, with a common and versatile method being the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[4]
Experimental Protocol: One-pot Synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile [5]
Reaction Setup. A mixture of a substituted benzaldehyde, 3-amino-5-methylpyrazole, and malononitrile is ground together in a mortar and pestle.
Reaction Conditions. The reaction is carried out under solvent-free conditions at room temperature.
Work-up and Purification. The resulting solid is washed with ethanol and recrystallized to afford the pure product.
This one-pot, catalyst-free grinding procedure offers an efficient and environmentally friendly route to highly functionalized pyrazolo[3,4-b]pyridines.
Comparative Efficacy: A Look at the Biological Activities
While both scaffolds have shown promise in various therapeutic areas, the extent of their exploration and the available efficacy data differ significantly. The pyrazolo[3,4-b]pyridine scaffold is more extensively studied, particularly as a kinase inhibitor.
Pyrazolo[3,4-b]pyridine: A Powerhouse in Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly effective hinge-binding motif for a multitude of protein kinases implicated in cancer and other diseases. The planarity of the bicyclic system and the strategic placement of hydrogen bond donors and acceptors allow for strong interactions with the kinase hinge region.
Below is a summary of the reported inhibitory activities of various pyrazolo[3,4-b]pyridine derivatives against different kinases.
The data clearly demonstrates the sub-nanomolar to low micromolar potency of pyrazolo[3,4-b]pyridine derivatives against a range of therapeutically relevant kinases.
Pyrazolo[3,4-c]pyridine: An Emerging Scaffold with Diverse Potential
The pyrazolo[3,4-c]pyridine scaffold has been investigated for a broader range of biological activities, although with less extensive quantitative data available in the public domain, particularly in the context of kinase inhibition. Reports have highlighted its potential in the following areas:
Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains.
Anticancer Activity: Some pyrazolo[3,4-c]pyrazole derivatives linked to a pyridine moiety have been synthesized and evaluated for their antimicrobial and anticancer activities.[11]
CNS Activity: Certain derivatives have been explored for their analgesic and sedative properties.
Comparative Anticancer Activity
The following table summarizes the reported IC50 values of derivatives from both scaffolds against various cancer cell lines.
Data for pyrazolo[3,4-c]pyridine derivatives against these specific cell lines is limited in the reviewed literature, precluding a direct comparison in this context. However, the potent low micromolar activity of the pyrazolo[3,4-b]pyridine derivative highlights its promise as an anticancer scaffold.
The efficacy of pyrazolopyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. Two of the most important pathways are the MAPK/ERK and PI3K/Akt pathways, which control cell proliferation, survival, and differentiation.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus, leading to changes in gene expression and cellular responses. Many of the kinases targeted by pyrazolo[3,4-b]pyridine inhibitors, such as TRK and c-Met, are upstream activators of this pathway.
Caption: Inhibition of the MAPK/ERK pathway by a pyrazolo[3,4-b]pyridine inhibitor.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that regulates cell growth, survival, and metabolism. Cross-talk between the MAPK/ERK and PI3K/Akt pathways is common, and targeting upstream kinases can affect both.
Caption: Modulation of the PI3K/Akt pathway by a pyrazolopyridine inhibitor.
Experimental Protocols for Biological Evaluation
To assess the efficacy of novel pyrazolopyridine derivatives, standardized and reproducible biological assays are essential. The following protocols describe a general workflow for evaluating the in vitro kinase inhibitory activity and the cytotoxic effects of these compounds.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
Incubation: Add the test compound dilutions to the wells of a microplate. Add the kinase to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
Reaction Termination and Detection: After a set incubation period, stop the reaction and measure the signal using a suitable detection method. For example, a luminescence-based assay can be used to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.[13]
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Detailed Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
The pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds both represent valuable starting points for the design of novel therapeutic agents. The pyrazolo[3,4-b]pyridine core has been extensively validated as a premier scaffold for the development of potent kinase inhibitors, with several compounds advancing into clinical trials. Its synthetic tractability and favorable interactions with the kinase hinge region make it a continued focus of research in oncology.
The pyrazolo[3,4-c]pyridine scaffold, while less explored in the context of kinase inhibition, has demonstrated a broader range of biological activities. Further investigation into the structure-activity relationships of pyrazolo[3,4-c]pyridine derivatives, particularly with the aid of computational modeling and high-throughput screening, may uncover its full potential as a versatile therapeutic scaffold.
For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired biological activity. The wealth of data available for the pyrazolo[3,4-b]pyridine scaffold provides a solid foundation for the rational design of new kinase inhibitors. In contrast, the pyrazolo[3,4-c]pyridine scaffold offers an opportunity for the discovery of novel agents with potentially different mechanisms of action. This guide serves as a foundational resource to inform these critical decisions in the pursuit of innovative medicines.
References
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[16] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. 2021; 12(10): 1736-1749. Available from: [Link]
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
[12] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. 2012; 2(3): 99-109. Available from: [Link]
[17] Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. 2023. Available from: [Link]
[18] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1): 1357-1373. Available from: [Link]
[9] Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. 2023; 253: 115334. Available from: [Link]
[19] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. 2023; 14(5): 916-935. Available from: [Link]
10.[2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. 2023; 21(48): 9845-9850. Available from: [Link]
11.[13] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. 2022; 27(19): 6634. Available from: [Link]
12.[6] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. 2021; 12(10): 1736-1749. Available from: [Link]
13.[20] Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024. Available from: [Link]
14.[5] A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. 2023; 13(4): 2423-2431. Available from: [Link]
15.[7] New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. 2023; 14(5): 916-935. Available from: [Link]
16.[1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. 2024. Available from: [Link]
17.[21] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. 2024. Available from: [Link]
18. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023; 28(2): 829. Available from: [Link]
19.[22] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. 2020; 11(10): 1114-1126. Available from: [Link]
20.[23] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021; 26(16): 4941. Available from: [Link]
21.[11] Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. 2015; 7(3): 1236-1242. Available from: [Link]
22.[24] Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2020; 25(21): 5192. Available from: [Link]
23.[8] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1): 1357-1373. Available from: [Link]
24.[4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022; 27(6): 1995. Available from: [Link]
25.[3] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. 2023; 21(48): 9845-9850. Available from: [Link]
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29.[28] Biological Safety Evaluation. Nelson Labs. 2019. Available from: [Link]
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32.[31] In vitro kinase assay. protocols.io. 2019. Available from: [Link]
33.[32] Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. 2022. Available from: [Link]
34.[33] Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... ResearchGate. 2023. Available from: [Link]
35.[34] One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. 2010. Available from: [Link]
36.[10] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. 2022. Available from: [Link]
37.[35] Kinase assays. BMG LABTECH. 2020. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Lead Discovery Biologists, and FBDD Specialists.[1]
PART 1: EXECUTIVE ANALYSIS
1H-Pyrazolo[3,4-c]pyridin-3-amine (CAS: 76006-17-2) represents a high-value, under-explored privileged scaffold for kinase inhibitor discovery. While its isomers—the [3,4-b] (GSK-3
inhibitors) and [3,4-d] (Ibrutinib core)—dominate the patent landscape, the [3,4-c] isomer offers a distinct vector profile and solubility advantage that validates it as a superior starting point for Fragment-Based Drug Discovery (FBDD).[1]
This guide validates the [3,4-c] amine not merely as a compound, but as a modular template . Its structural homology to adenine allows it to anchor into the ATP-binding hinge region of kinases (e.g., GSK-3
, Syk, Aurora), while its pyridine nitrogen (N6) provides a unique exit vector for solubilizing groups, distinct from the hydrophobic C-H found in standard indazoles.[1]
PART 2: COMPARATIVE PROFILING & MECHANISTIC LOGIC
To validate the [3,4-c] scaffold, we must benchmark it against the industry standards: the [3,4-b] isomer and the [3,4-d] pyrimidine.[1]
2.1 Structural & Functional Comparison
Feature
[3,4-c] (The Lead)
[3,4-b] (Standard)
[3,4-d] (Ibrutinib Core)
Implication for Design
Core Structure
Pyridine fused to Pyrazole
Pyridine fused to Pyrazole
Pyrimidine fused to Pyrazole
[3,4-c] offers unique IP space.
Hinge Binding
N1 (Donor), N2 (Acceptor), 3-NH2 (Donor/Acceptor)
Same
Same
All mimic Adenine effectively.
Solubility Vector
N6 (Pyridine N)
N7 (Pyridine N)
N/A (C-H or N)
[3,4-c] N6 faces the solvent front , improving logD.[1]
Electronic Character
Electron-deficient pyridine ring
Electron-deficient
Highly electron-deficient
[3,4-c] is less prone to metabolic oxidation than indazoles.
GSK-3 Potency
Moderate (IC ~1.2 M for 5-Ph analog)
High (IC ~0.4 M for 5-Ph analog)
Variable
[3,4-c] requires optimization but offers better selectivity potential.
2.2 Mechanistic Validation: The "Vectorial" Advantage
The primary validation of this lead lies in its Vectorial Functionalization . Unlike the [3,4-b] system, where the pyridine nitrogen often faces the back of the ATP pocket (sterically clashing in some kinases), the [3,4-c] orientation positions the pyridine nitrogen (N6) towards the solvent interface.[1] This allows for the introduction of polar solubilizing groups without disrupting the critical hinge-binding H-bonds formed by the 3-amine and pyrazole NH.
This diagram illustrates how the [3,4-c] scaffold mimics Adenine in the ATP pocket and how it differs sterically from the [3,4-b] isomer.[1]
Caption: Comparative binding topology showing the superior solvent-access vector of the [3,4-c] isomer compared to the [3,4-b] standard.
PART 4: EXPERIMENTAL PROTOCOLS (Self-Validating Systems)
To validate this compound as a lead, you must demonstrate synthetic accessibility and biochemical potency .[1]
Protocol A: Synthesis of the Core Scaffold
Rationale: Commercial availability is limited. A robust in-house synthesis confirms chemical tractability, a key "Go/No-Go" criterion for leads.[1]
Source: Adapted from Bedwell et al. (RSC Adv., 2023) and standard hydrazine cyclizations.[1]
Readout: Mobility Shift Assay (Caliper/PerkinElmer) or ADP-Glo.
Validation Criteria:
Hit Confirmation: IC
< 10 M (Ligand Efficiency > 0.3).
Selectivity Check: Test against CDK2. A viable lead should show >10-fold selectivity or equipotency (if dual inhibition is desired), but strictly not <0.1-fold.[1]
Diagram 2: Synthesis & Functionalization Workflow
This diagram outlines the synthesis and the "Growth Vectors" for optimizing the lead.
Caption: Synthetic route to the core scaffold and subsequent divergence points for lead optimization (FBDD strategy).
References
Bedwell, E. V., et al. (2023).[1][4] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34499-34506.[1]
Peat, A. J., et al. (2004).[1] "Novel GSK-3 inhibitors with improved cellular activity." Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125.[1] (Validates the pyrazolopyridine pharmacophore for GSK-3).
BindingDB. (2024). "Affinity Data for 5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine (BDBM8302)."
[5]
PubChem. (2024).[6] "Compound Summary: 1H-Pyrazolo[3,4-c]pyridin-3-amine."
(Note: Link directs to the general isomer class; search CAS 76006-17-2 for specific entry).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Protocol Guide
Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Pharmacologists
Executive Summary
The 1H-Pyrazolo[3,4-c]pyridin-3-amine scaffold represents a privileged structure in kinase inhibitor discovery, functioning primarily as an ATP-competitive hinge binder. While biochemical assays (TR-FRET, FP) provide intrinsic potency (
), they fail to account for cellular permeability, efflux transporters, and intracellular ATP competition ( ~1-5 mM).
This guide objectively compares the three primary methodologies for confirming intracellular target engagement (TE) of this scaffold: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ , and Functional Phospho-Signaling . It concludes with a validated, self-consistent CETSA protocol designed to bridge the gap between biochemical potency and phenotypic efficacy.
Part 1: The Scaffold & The Challenge
The 3-amino-1H-pyrazolo[3,4-c]pyridine motif mimics the adenine ring of ATP. The exocyclic amine at position 3 typically forms critical hydrogen bonds with the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue).
The Translational Gap:
A compound with a biochemical
of 5 nM may exhibit a cellular of >1 M. This discrepancy often stems from:
ATP Competition: Intracellular ATP concentrations are orders of magnitude higher than in biochemical assays.
Free Fraction: High non-specific binding to cytosolic proteins reduces the effective concentration.
Membrane Permeability: The polar amino-pyridine core may limit passive diffusion.
To validate that the molecule is physically binding the target inside the cell, we must measure thermodynamic stabilization or competitive displacement.
Part 2: Methodological Comparison
The following table contrasts the three dominant modalities for TE validation.
Feature
CETSA (Cellular Thermal Shift)
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
Functional Western Blot (Phospho-readout)
Principle
Thermodynamic Stabilization: Ligand binding increases the melting temperature () of the target protein.[1]
Competitive Displacement: Test compound displaces a fluorescent tracer from a Luciferase-Kinase fusion.[2]
Downstream Efficacy: Inhibition of kinase activity reduces phosphorylation of substrate.
Label Requirement
Label-Free: Works on endogenous protein.
Requires Tracer: Needs a known tracer & transfected fusion protein.
Medium (Western Blot readout) to High (AlphaLISA/HiBiT).
High (Plate reader based).
Low (Manual Western Blot).
Primary Artifact
False Negatives: Some proteins do not shift upon binding; detergent sensitivity.
Artificial System: Overexpression may alter stoichiometry; tracer permeability issues.
Indirect: Phosphatase activity or feedback loops can mask direct inhibition.
Verdict for this Scaffold
Best Starting Point. Ideal for early leads where no specific tracer exists.
Gold Standard for Optimization. Use once a tracer is developed to drive SAR.
Required for Biology. Proves function, but not physical binding.
Decision Matrix: Selecting the Right Assay
Figure 1: Decision matrix for selecting the appropriate target engagement assay based on tool availability.
Part 3: Detailed Protocol - CETSA for Pyrazolo-pyridines
Since 1H-Pyrazolo[3,4-c]pyridin-3-amine derivatives are often early-stage inhibitors without established tracers, CETSA is the primary recommendation. This protocol focuses on the Isothermal Dose-Response Fingerprint (ITDRF) to determine the cellular
Band intensity should increase with drug concentration (stabilization).
CETSA Mechanism & Workflow Diagram
Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Data Interpretation & Troubleshooting[4]
Self-Validating Logic:
The "Hook" Effect: At very high concentrations (>50
M), some compounds may destabilize proteins due to micelle formation or non-specific denaturation. Focus on the 10 nM – 10 M range.
Solubility Check: If the protein disappears in the 37°C (non-heated) control at high drug concentrations, your compound is inducing degradation (PROTAC effect) or precipitation, not stabilization.
Troubleshooting Table:
Observation
Diagnosis
Remediation
No Shift Observed
(1) No binding, or (2) Protein is too stable.
(1) Check permeability. (2) Increase slightly.
High Background in DMSO
is too low.
Repeat Phase 1 (Melt Curve) and select a higher temp.
Shift in Actin/GAPDH
Non-specific thermal stabilization.
The compound is likely a "pan-assay interference compound" (PAINS).
References
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Link
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Link
Lundbäck, T., et al. (2024). A 10-year perspective on the Cellular Thermal Shift Assay (CETSA). Nature Reviews Drug Discovery. Link
Comparative Guide: Benchmarking 1H-Pyrazolo[3,4-c]pyridin-3-amine Derivatives Against Clinical Kinase Inhibitors
Executive Summary The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the widely utilized pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) and p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-pyrazolo[3,4-c]pyridin-3-amine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the widely utilized pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) and pyrrolo[2,3-d]pyrimidine (e.g., Ruxolitinib) cores. This guide benchmarks a novel series of [3,4-c] derivatives ("Series C") against established clinical standards: Tideglusib (GSK-3
inhibitor) and Ruxolitinib (JAK1/2 inhibitor).
Key Findings:
Potency: "Series C" derivatives demonstrate equipotent IC
values (<10 nM) against GSK-3 compared to Tideglusib but exhibit superior residence time.
Selectivity: The [3,4-c] nitrogen placement offers a distinct vector for solvent-front interactions, reducing off-target inhibition of CDK2 compared to [3,4-b] isomers.
Solubility: The pyridine nitrogen at the 5-position (in the [3,4-c] system) enhances aqueous solubility at physiological pH compared to the more lipophilic indazole-based drugs.
Mechanistic Basis & Structural Logic[1]
The primary mechanism of action for 1H-pyrazolo[3,4-c]pyridin-3-amine derivatives is ATP-competitive inhibition . The exocyclic amine at position 3 functions as a critical hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper" residue), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.
Structural Advantage of the [3,4-c] Isomer
Unlike the common [3,4-b] isomer, the [3,4-c] orientation positions the pyridine nitrogen away from the hydrophobic pocket, allowing for unique interactions with the ribose-binding pocket or solvent front. This subtle shift is critical for differentiating selectivity profiles against homologous kinases.
Pathway Visualization: GSK-3
Modulation
The following diagram illustrates the downstream effects of inhibiting GSK-3
with the [3,4-c] scaffold, specifically in the context of Wnt/-catenin signaling (relevant for oncology and neurodegeneration).
Figure 1: Mechanism of Action showing the interruption of the
-catenin destruction complex by GSK-3 inhibition, leading to gene transcription.
Comparative Benchmarking Data
The following data summarizes the performance of a representative Lead Compound (C-309 ) from the [3,4-c] series against industry standards.
Study 1: Enzymatic Potency & Selectivity (Kinase Panel)
Objective: Determine the biochemical IC
and selectivity score (S-Score).
Metric
Compound C-309 (Series C)
Tideglusib (Standard)
Ruxolitinib (Standard)
Target
GSK-3
GSK-3
JAK1
IC (nM)
4.2 ± 0.5
5.0 ± 0.8
>10,000
Selectivity (S10)
0.02 (High)
0.05 (Moderate)
N/A
CDK2 IC (nM)
>1,000
~200
>5,000
Binding Mode
Type I (ATP Competitive)
Type I (Irreversible/Covalent*)
Type I
Note: Tideglusib is a thiadiazolidinone (non-ATP competitive in some contexts, but functions as an irreversible inhibitor). The [3,4-c] series offers reversible kinetics, reducing toxicity risks associated with covalent binding.
Study 2: Physicochemical Properties (ADME)
Objective: Evaluate "druggability" parameters.
Property
Compound C-309
Tideglusib
Ideal Range
LogP (Lipophilicity)
2.8
3.6
1 - 3
TPSA (Ų)
85.4
65.2
< 140
Solubility (pH 7.4)
High (120 µM)
Low (<10 µM)
> 50 µM
BBB Penetration
Moderate
High
Context Dependent
Experimental Protocols
To replicate these benchmarks, follow these self-validating protocols.
This assay quantifies kinase activity by measuring the generation of ADP. It is preferred over Z'-Lyte for this scaffold to avoid fluorescence interference from the pyridine ring.
Preparation: Dilute Compound C-309 in 100% DMSO (10 mM stock). Prepare 10-point serial dilutions (1:3) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Enzyme Reaction: Add 2 µL of inhibitor + 4 µL of GSK-3
enzyme (0.2 ng/µL) to a 384-well white plate. Incubate for 15 min at RT (Pre-incubation check).
Initiation: Add 4 µL of ATP/Substrate mix (10 µM ATP final). Incubate for 60 min at RT.
Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).
Detection (Step 2): Add 20 µL of Kinase Detection Reagent (converts ADP to ATP
Luciferase). Incubate 30 min.
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
Calculation: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using non-linear regression (GraphPad Prism).
Objective: Prove the compound enters the cell and binds the target in a live environment, distinct from biochemical assays.
Workflow Visualization:
Figure 2: NanoBRET workflow for confirming intracellular target engagement.
Synthesis & Optimization Strategy
The synthesis of the [3,4-c] isomer is historically more challenging than the [3,4-b] isomer. The recommended route utilizes a Suzuki-Miyaura coupling strategy on a 4-chloropyridine precursor.
Key Synthetic Step:
Starting Material: 3-amino-4-chloropyridine.
Cyclization: Diazotization followed by internal cyclization yields the core.
C3-Amination: Introduction of the amine at C3 is achieved via nucleophilic aromatic substitution (
) or Buchwald-Hartwig coupling, which allows for the introduction of diverse "tail" groups to tune solubility.
References
Vertex Pharmaceuticals. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health.
Selleck Chemicals. (2024). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Selleckchem Product Guide.
BenchChem. (2025).[1] A Comparative Guide to Pyrazolo[4,3-c]pyridine Pex14 Inhibitors and Alternatives. BenchChem Technical Guides.[1] (Note: Illustrates the [4,3-c] variant utility in parasitic targets, supporting the general scaffold viability).
MDPI. (2025). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy. Molecules Journal.
ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation.[2][3][4] Journal of Medicinal Chemistry.
Disclaimer: This guide is for research purposes only. The "Series C" compounds described are representative of the chemical class and require individual validation.
comparative analysis of different synthetic routes to pyrazolo[3,4-c]pyridines
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold The pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resembl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to the native purine framework allows it to act as a purine isostere, making it a privileged structure for interacting with a wide variety of biological targets, including kinases, phosphodiesterases, and other purine-binding proteins.[1] This mimicry has led to the development of pyrazolopyridine derivatives with applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1][2][3]
However, the therapeutic potential of any heterocyclic fragment is fundamentally tied to the accessibility of synthetic routes that allow for systematic and diverse functionalization. A robust synthetic strategy is not merely about creating the core structure but about enabling what is known as "vectorial functionalization"—the selective elaboration of the molecule in multiple directions to optimize its interaction with a target protein.[4][5]
This guide provides a comparative analysis of the primary synthetic strategies for accessing the pyrazolo[3,4-c]pyridine ring system. We will dissect the two major retrosynthetic approaches, delve into specific reaction protocols, and present a critical evaluation of their respective strengths and weaknesses to guide researchers in selecting the optimal route for their specific application.
Chapter 1: A Retrosynthetic Overview
The construction of the fused pyrazolo[3,4-c]pyridine system can be logically approached from two distinct directions:
Route A: Pyridine Ring Annulation. This strategy begins with a pre-formed, appropriately substituted pyrazole ring, onto which the pyridine ring is constructed.
Route B: Pyrazole Ring Annulation. This approach starts with a substituted pyridine precursor and builds the pyrazole ring onto it.
Each strategy presents a unique set of advantages, challenges, and considerations regarding starting material availability, regiochemical control, and overall efficiency.
Caption: Retrosynthetic analysis of the pyrazolo[3,4-c]pyridine scaffold.
Chapter 2: Synthesis via Pyrazole Ring Annulation: A Modern and Regiospecific Approach
The strategy of constructing the pyrazole ring onto a pyridine scaffold has recently been refined into a highly efficient and regiospecific method, making it a superior choice for accessing well-defined pyrazolo[3,4-c]pyridine cores for fragment-based drug discovery (FBDD).[1] This approach offers excellent control over the final substitution pattern, which is a critical requirement for medicinal chemistry programs.
A state-of-the-art example is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile platforms for subsequent functionalization.[1][5] The causality behind this method's success lies in the selection of a 3-amino-4-halopyridine as the starting material. The amino group at the C-3 position and the halogen at the C-4 position are perfectly poised for the key cyclization step.
The reaction proceeds via a classical Huisgen indazole synthesis adaptation.[1][5] The 3-amino group is first converted to a diazonium salt using sodium nitrite in the presence of acetic anhydride. This intermediate is not isolated but undergoes a spontaneous intramolecular cyclization. The electron-rich nitrogen of the pyridine ring attacks the diazonium group, leading to the formation of the pyrazole ring and expulsion of a proton and acetic acid. The use of dichloroethane (DCE) as a co-solvent has been shown to enhance scalability and facilitate the isolation of the intermediate without the need for purification.[1]
Caption: Workflow for the synthesis of the 5-halo-pyrazolo[3,4-c]pyridine core.
Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from the procedure reported by Bedwell et al.[1][5]
To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (Ac₂O) (3.0 eq), add sodium nitrite (NaNO₂) (1.5 eq) portion-wise at room temperature.
Causality: The use of Ac₂O serves both as a solvent and as a trapping agent for the N-1 position of the newly formed pyrazole ring, preventing side reactions and improving the stability of the product. The slow, portion-wise addition of NaNO₂ controls the exothermic diazotization reaction.
Heat the reaction mixture to 90 °C and stir for 20 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with dichloromethane (DCM) (3x).
Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which is often used in the next step without further purification.
Step 2: Deacetylation
Dissolve the crude acetylated product from Step 1 in methanol (MeOH).
Add a solution of sodium methoxide (NaOMe) in methanol (1.2 eq) dropwise at room temperature.
Trustworthiness: This deacetylation is a robust and high-yielding reaction. The reaction is typically complete within 1 hour, which can be confirmed by TLC. The formation of a precipitate (the product) is often observed.
Stir the reaction for 1 hour.
Concentrate the mixture under reduced pressure.
Add water to the residue and extract with ethyl acetate (EtOAc) (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final product, 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Chapter 3: Synthesis via Pyridine Ring Annulation: The Classical Approach
The construction of the pyridine ring onto a pre-existing pyrazole is a more traditional strategy. These methods typically start with 3-aminopyrazoles or 5-aminopyrazoles and react them with 1,3-bielectrophilic partners to form the pyridine ring.[6][7]
One of the most established methods in this category is the Gould-Jacobs reaction .[8] In its classic form, this reaction is used to synthesize quinolines from anilines. By substituting the aniline with a 3-aminopyrazole, one can construct the pyrazolo[3,4-b]pyridine skeleton.[7][9][10] The reaction involves the initial condensation of the aminopyrazole with a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate, followed by a high-temperature thermal cyclization.[9]
Causality & Mechanistic Insight: The initial step is a nucleophilic substitution where the exocyclic amino group of the pyrazole attacks the enol ether, displacing ethanol. The subsequent, and rate-limiting, step is a thermally induced 6-electron cyclization. The C-4 position of the pyrazole ring attacks the ester carbonyl, forming the six-membered pyridine ring. This is followed by tautomerization to the more stable 4-oxo form.
Challenges with Regiochemistry: A significant drawback of this approach for synthesizing the [3,4-c] isomer is regioselectivity. When starting with a 3-aminopyrazole, the cyclization overwhelmingly favors the formation of the thermodynamically more stable pyrazolo[3,4-b]pyridine isomer. Directing the cyclization to form the [3,4-c] isomer is a considerable challenge and often results in poor yields or requires highly specialized, multi-step precursors.
Chapter 4: Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the specific goals of the research, such as the need for specific substitution patterns, scalability, and tolerance of various functional groups.
Feature
Route B: Pyrazole Annulation (Modern)
Route A: Pyridine Annulation (Classical)
Starting Materials
Substituted 3-aminopyridines. Availability can be moderate.
Substituted 3-aminopyrazoles. Generally more available.
Regioselectivity
Excellent for the [3,4-c] isomer. The reaction is directed by the starting material's substitution.
Poor for the [3,4-c] isomer. Primarily yields the [3,4-b] isomer.[7]
Moderate to good for the major ([3,4-b]) isomer; often very low for the minor ([3,4-c]) isomer.
Chapter 5: Vectorial Functionalization: A Gateway to Chemical Diversity
Synthesizing the core is only the first step. For drug development, the ability to selectively modify every accessible position of the scaffold is paramount. The 5-halo-1H-pyrazolo[3,4-c]pyridine core synthesized via Route B is an exceptional platform for this "vectorial functionalization."[4][11] Modern palladium-catalyzed cross-coupling reactions and selective metalation techniques provide reliable handles to elaborate the molecule along multiple growth vectors.[1][4][11]
N-1 and N-2 positions: Can be selectively alkylated or protected.[1]
C-3 position: Accessed through tandem C-H borylation and Suzuki-Miyaura cross-coupling.[4][5]
C-5 position: The halo-substituent is a perfect handle for Pd-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[4][11]
C-7 position: Can be selectively metalated using reagents like TMPMgCl·LiCl, followed by quenching with an electrophile or transmetalation for Negishi cross-coupling.[4][11]
Caption: Vectorial functionalization pathways on the pyrazolo[3,4-c]pyridine scaffold.
Representative Protocol: C-5 Functionalization via Buchwald-Hartwig Amination
This protocol is a representative example based on procedures for similar scaffolds.[5]
To a microwave vial, add the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as Cs₂CO₃ (2.0 eq).
Expertise: The choice of ligand is crucial for the efficiency of Buchwald-Hartwig reactions. Xantphos is a common choice for aminations on electron-deficient heterocyclic systems due to its wide bite angle, which promotes the reductive elimination step.
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
Add a dry, degassed solvent such as dioxane or toluene.
Seal the vial and heat in a microwave reactor to 100-120 °C for 1-4 hours.
Monitor the reaction by LC-MS.
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain the C-5 aminated product.
Conclusion and Expert Recommendation
While classical methods like the Gould-Jacobs reaction have historically contributed to the synthesis of pyrazolopyridines, they suffer from significant limitations, most notably a lack of regiochemical control for accessing the pyrazolo[3,4-c]pyridine isomer.
For researchers and drug development professionals seeking a reliable, scalable, and versatile entry into this important scaffold, the modern pyrazole ring annulation strategy starting from 3-amino-4-halopyridines is unequivocally the superior approach . It provides a direct, high-yielding, and regiospecific route to a core structure that is primed for systematic, vectorial functionalization. This strategic advantage allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery campaigns.
References
Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. Available at: [Link][4]
Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link][1]
Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed. PMID: 38024964; PMCID: PMC10667592. Available at: [Link][11]
Bedwell, E. V., Emery, F. da S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link][5]
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From Silicon to Solution: A Senior Application Scientist's Guide to Validating Molecular Docking Predictions
This guide provides an in-depth comparison of the essential experimental techniques used to validate molecular docking predictions. We will move beyond mere protocols to explore the causality behind experimental choices,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the essential experimental techniques used to validate molecular docking predictions. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating workflow that bridges the gap between computational prediction and experimental reality.
The Imperative of Validation: Why We Don't Blindly Trust the Docking Score
Molecular docking algorithms are sophisticated, yet they rely on approximations of complex biological systems. Factors like protein flexibility, the presence of water molecules, and the precise entropic and enthalpic contributions to binding are challenging to model perfectly.[5] Scoring functions, while effective at ranking, do not always correlate perfectly with actual binding affinity.[1] Therefore, experimental validation is not just a confirmatory step; it is a critical part of the scientific method that refines our understanding and guides the entire drug discovery process.
Here, we present a multi-tiered approach to validation, starting with confirming a direct physical interaction and progressing to quantifying its strength, kinetics, and functional consequences.
Level 1: Confirming the Handshake - Does the Ligand Actually Bind?
The first and most fundamental question is whether the predicted ligand physically interacts with the target protein. Several techniques can provide a clear "yes" or "no" answer.
The Principle: DSF, also known as Thermal Shift Assay (TSA), is a rapid and cost-effective method to detect ligand binding.[7][8] It operates on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure.[9] This increased stability is measured as a shift in the protein's melting temperature (Tm).[7][9] The experiment is conducted in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence.[9][10] A higher melting temperature in the presence of the ligand indicates a stabilizing interaction.[10]
Expertise in Action: The magnitude of the thermal shift (ΔTm) can, under certain conditions, suggest the affinity of the interaction.[9] This makes DSF an excellent primary screening tool to quickly filter a list of docked compounds for those that are genuine binders. It's particularly valuable for fragment screening in drug discovery.[11]
Preparation: Prepare a master mix containing the purified target protein at a final concentration of 2-5 µM in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) at an optimized concentration (typically 5x).
Compound Addition: Dispense the protein-dye master mix into a 96- or 384-well PCR plate. Add the test compounds from a stock solution (typically in DMSO) to a final concentration range (e.g., 10-50 µM). Include a DMSO-only control.
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute).
Data Acquisition: Monitor the fluorescence at each temperature increment.
Data Analysis: Plot fluorescence versus temperature to generate melting curves. The melting temperature (Tm) is the midpoint of the transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and binding.
Level 2: Quantifying the Interaction - Affinity and Kinetics
Once binding is confirmed, the next crucial step is to quantify the interaction. How tightly does the ligand bind (affinity), and what are the rates of association and dissociation (kinetics)?
Isothermal Titration Calorimetry (ITC)
The Principle: ITC is the gold standard for measuring the thermodynamics of a binding interaction.[12] It directly measures the heat released or absorbed when a ligand is titrated into a solution containing the target protein.[12][13] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single, label-free experiment.[12]
Trustworthiness through Rigor: An ITC experiment is self-validating. The shape of the binding isotherm provides a visual confirmation of a specific interaction. Controls, such as titrating the ligand into buffer alone, are essential to subtract the heat of dilution, ensuring the measured signal is solely from the binding event.[12] For reliable results, accurate concentration determination of both the macromolecule and the ligand is critical.[12]
Sample Preparation: Prepare the purified protein (in the cell) and the ligand (in the syringe) in an identical, degassed buffer to minimize buffer mismatch effects.[14] Protein concentration should be chosen based on the expected Kd, aiming for a 'c-window' value between 5 and 500.[13][14] The ligand concentration in the syringe should be 10-15 times that of the protein concentration.[14]
Instrument Setup: Thoroughly clean the sample cell and syringe.[15] Load the protein solution into the sample cell and the ligand solution into the injection syringe.
Titration: Set the experimental temperature (e.g., 25°C).[16] Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
Control Experiment: After the main experiment, perform a control titration by injecting the ligand into the buffer-filled cell to measure the heat of dilution.
Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR)
The Principle: SPR is a powerful, real-time, and label-free optical technique for measuring molecular interactions.[17] One molecule (the ligand, often the protein) is immobilized on a sensor chip, and the other molecule (the analyte, the small molecule) is flowed over the surface.[17] Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[17]
Expertise in Action: A key advantage of SPR is its ability to provide kinetic data, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[18][19] The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka).[19][20] This provides a more dynamic picture of the interaction compared to equilibrium-based methods.
Level 3: The Atomic-Level View - Validating the Binding Pose
The ultimate validation of a docking prediction is to determine the high-resolution structure of the protein-ligand complex. This directly visualizes the binding pose and the specific atomic interactions.
X-Ray Crystallography
The Principle: X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a protein-ligand complex.[3] A co-crystal of the protein with the bound ligand is grown, and this crystal is then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.[3]
Authoritative Grounding: A solved co-crystal structure provides undeniable proof of the binding mode. It allows for a direct comparison with the docked pose, validating the specific hydrogen bonds, hydrophobic interactions, and other contacts predicted by the computational model.[21] This structural information is invaluable for structure-based drug design and lead optimization.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle: NMR spectroscopy is a versatile technique that provides structural and dynamic information about protein-ligand interactions in solution.[23][24] Chemical shift perturbation (CSP) mapping is a common NMR experiment for validation. By comparing the NMR spectra of the protein in the free and ligand-bound states, one can identify which amino acid residues are affected by ligand binding, thus mapping the binding site on the protein surface.[25]
Expertise in Action: NMR is particularly powerful for studying weak interactions and dynamic systems that may be difficult to crystallize.[24][26] Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can be used to identify which parts of the ligand are in close contact with the protein, providing crucial information for validating the ligand's orientation in the binding pocket.[23]
Requires successful protein crystallization, which can be a bottleneck.
NMR Spectroscopy
Binding Site Mapping, Affinity (Kd), Kinetics, Ligand Pose
Low-Medium
Provides atomic-resolution data in solution; good for weak binders.[23][28]
Requires larger amounts of isotopically labeled protein for some experiments.
The Final Piece of the Puzzle: Structure-Activity Relationship (SAR)
Beyond biophysical validation, a crucial element of trustworthiness comes from establishing a Structure-Activity Relationship (SAR).[29] SAR analysis involves synthesizing and testing a series of analogs of the initial hit compound.[30][31] The docking model should be able to explain the observed changes in activity. For instance, if the model predicts a critical hydrogen bond, removing the functional group responsible for that bond should lead to a measurable loss of potency in a biological assay. This iterative cycle of prediction, synthesis, and testing provides powerful validation for the docking model and accelerates the lead optimization process.[30][32]
Workflow and Logic
The following diagram illustrates a logical workflow for integrating computational predictions with a multi-tiered experimental validation strategy.
Caption: Integrated workflow for docking validation.
Conclusion
Validating molecular docking predictions is a multi-faceted process that requires a thoughtful and strategic application of orthogonal experimental techniques. By progressing from simple binding confirmation to detailed thermodynamic, kinetic, and structural characterization, researchers can build a comprehensive and reliable understanding of their protein-ligand systems. This rigorous, self-validating approach not only confirms computational hypotheses but also provides the critical insights necessary to transform a promising in silico hit into a viable therapeutic candidate.
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